molecular formula C9H7BrO3 B3039720 Methyl 3-bromo-2-formylbenzoate CAS No. 1287277-22-8

Methyl 3-bromo-2-formylbenzoate

Cat. No.: B3039720
CAS No.: 1287277-22-8
M. Wt: 243.05 g/mol
InChI Key: UFUAEUZCBWKCLG-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-formylbenzoate is a useful research compound. Its molecular formula is C9H7BrO3 and its molecular weight is 243.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-bromo-2-formylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-bromo-2-formylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-2-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c1-13-9(12)6-3-2-4-8(10)7(6)5-11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUAEUZCBWKCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solvation Thermodynamics and Experimental Handling of Methyl 3-bromo-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-bromo-2-formylbenzoate is a highly versatile, multi-functionalized aromatic building block extensively utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Proper handling of this intermediate requires a rigorous understanding of its phase behavior and solvation mechanics. This whitepaper provides an authoritative analysis of its solubility profile across organic solvents, grounded in physicochemical principles. By deconstructing the causality behind its solvation thermodynamics, we establish self-validating experimental workflows for its extraction, purification, and downstream application in organic synthesis.

Physicochemical Profiling & Structural Implications

Understanding the solubility of Methyl 3-bromo-2-formylbenzoate requires analyzing the electronic and steric contributions of its distinct functional groups.

  • Molecular Formula: C9H7BrO3

  • Molecular Weight: 243.05 g/mol

  • Structural Features: The molecule features a rigid benzene core substituted with a methyl ester (-COOMe), an aldehyde (-CHO), and a bromine atom (-Br) at the 1, 2, and 3 positions, respectively ()[1].

Causality of Solvation: The lipophilic aromatic ring and the heavy, polarizable bromine atom impart significant hydrophobicity, rendering the compound virtually insoluble in water. However, the ester and aldehyde moieties act as potent hydrogen-bond acceptors and establish strong dipole-dipole interactions with polar organic solvents. This dual nature dictates a strict solubility gradient: high solubility in polar aprotic and moderately polar solvents, and low solubility in non-polar aliphatic hydrocarbons.

SolvationLogic Compound Methyl 3-bromo-2-formylbenzoate (C9H7BrO3) Ester -COOMe Group Hydrogen Bond Acceptor Compound->Ester Aldehyde -CHO Group Dipole-Dipole Interactions Compound->Aldehyde Bromo -Br Group Halogen Bonding / Lipophilicity Compound->Bromo PolarAprotic Polar Aprotic Solvents (THF, DMF, DMSO) High Solubility Ester->PolarAprotic Coordinates ModPolar Moderately Polar Solvents (EtOAc, DCM) High Solubility Aldehyde->ModPolar Solvates NonPolar Non-Polar Solvents (Hexanes, Cyclohexane) Low Solubility Bromo->NonPolar Limits solubility

Figure 1: Solvation thermodynamics and structural interactions of Methyl 3-bromo-2-formylbenzoate.

Empirical Solubility Matrix in Organic Solvents

To design efficient reactions and purifications, chemists must exploit differential solubility. The table below synthesizes the solubility profile of Methyl 3-bromo-2-formylbenzoate based on empirical data and solvent dielectric constants (ε).

SolventClassDielectric Constant (ε)Solubility ProfileMechanistic Rationale
Tetrahydrofuran (THF) Polar Aprotic7.5Very High Ethereal oxygen acts as an H-bond acceptor; excellent dipole match for the formyl group.
Ethyl Acetate (EtOAc) Moderately Polar6.0Very High Strong ester-ester affinity; optimal for liquid-liquid extraction (LLE) from aqueous mixtures.
Dichloromethane (DCM) Halogenated9.1Very High High polarizability of the chlorine atoms provides superior solvation for the brominated aromatic ring.
Methanol (MeOH) Polar Protic32.7Moderate Protic H-bonding to carbonyls occurs, but the bulk lipophilicity of the bromobenzene core limits total capacity.
Cyclohexane Non-Polar2.0Low Lacks a permanent dipole; insufficient solvation energy to disrupt the compound's crystal lattice.
Water Highly Polar Protic80.1Insoluble High cohesive energy density of water entirely excludes the hydrophobic bromobenzene volume.

Experimental Workflows & Protocols

The following protocols are engineered as self-validating systems. Every step is designed to leverage the solubility differentials established in Section 3, ensuring high recovery and purity. These methodologies are adapted from validated pharmaceutical synthesis routes, such as those detailed in patent literature for [2].

Protocol 1: Liquid-Liquid Extraction (LLE) post-Reaction

Objective: Isolate Methyl 3-bromo-2-formylbenzoate from a crude aqueous reaction mixture. Causality: EtOAc is selected because its dielectric constant (6.0) perfectly matches the compound's dipole, ensuring near-quantitative partitioning into the organic phase, while inorganic salts and highly polar byproducts remain trapped in the aqueous phase.

  • Quench & Dilute: To the crude reaction mixture (typically run in THF), add an equal volume of deionized water. Rationale: This quenches the reaction and drastically increases the polarity of the aqueous phase, forcing the hydrophobic target compound out of solution.

  • Partitioning: Add Ethyl Acetate (EtOAc) at a 1:1 volume ratio relative to the total aqueous volume. Transfer the mixture to a separatory funnel.

  • Phase Separation: Agitate vigorously, venting frequently, and allow the phases to separate. The target compound will migrate entirely to the upper organic layer.

  • Re-extraction: Extract the lower aqueous layer with an additional 0.5 volumes of EtOAc to ensure complete thermodynamic recovery of the product.

  • Washing & Drying: Wash the combined organic layers with saturated aqueous NaCl (brine). Rationale: The high osmotic pressure of the brine pulls residual dissolved water out of the EtOAc phase. Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

Protocol 2: Flash Column Chromatography (FCC) Purification

Objective: Achieve >99% purity of the crude extract. Causality: A gradient of EtOAc in Cyclohexane is utilized. The compound's low solubility in pure cyclohexane forces it to adhere tightly to the polar silica stationary phase. As the concentration of EtOAc increases, the mobile phase successfully competes for the compound's hydrogen-bond accepting groups, eluting it cleanly.

  • Column Preparation: Pack a silica gel column using 100% pure cyclohexane.

  • Loading: Dissolve the crude Methyl 3-bromo-2-formylbenzoate in a minimum volume of DCM (exploiting its very high solubility in halogenated solvents) and load it evenly onto the silica bed.

  • Elution Gradient: Begin elution with 100% cyclohexane. Gradually increase the polarity using a step gradient: 10% EtOAc, 20% EtOAc, up to 50% EtOAc in cyclohexane.

  • Fraction Collection: Monitor fractions via Thin-Layer Chromatography (TLC). The product is highly UV active at 254 nm due to the conjugated aromatic ring. It typically elutes between 20-30% EtOAc.

  • Isolation: Pool the product-containing fractions and remove the solvent under reduced pressure to yield the pure solid.

ExpWorkflow Start Reaction Mixture in THF (Target + Impurities) Partition Partitioning (EtOAc / H2O) Start->Partition Aqueous Aqueous Layer (Salts / Polar Byproducts) Partition->Aqueous Separation Organic Organic Layer (EtOAc) (Target Compound) Partition->Organic Extraction Wash Brine Wash & Drying (Na2SO4) Organic->Wash Concentrate Concentration in vacuo Wash->Concentrate FCC Flash Column Chromatography (0-50% EtOAc in Cyclohexane) Concentrate->FCC Pure Purified Methyl 3-bromo- 2-formylbenzoate FCC->Pure

Figure 2: Experimental extraction and purification workflow utilizing differential solubility.

Downstream Applications in API Synthesis

Methyl 3-bromo-2-formylbenzoate is a critical intermediate owing to its orthogonal reactivity. The formyl group is highly reactive towards nucleophilic addition and reductive amination, while the ester can be independently saponified or converted to amides. Furthermore, the bromine atom serves as a reliable handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings). This multi-site reactivity is heavily utilized in the synthesis of complex heterocycles, such as the pyrimidine derivatives developed as HCN2 channel modulators for neuropathic pain indications.

References

  • Title: WO2022185055A1 - Pyrimidine or pyridine derivates useful as hcn2 modulators Source: Google Patents URL

Sources

Reactivity Profile and Synthetic Utility of 3-Bromo-2-formylbenzoate Derivatives: A Technical Guide for Advanced Scaffold Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-trisubstituted benzene scaffold—specifically 3-bromo-2-formylbenzoate and its corresponding acid derivatives—serves as a highly versatile, bifunctional building block in modern medicinal chemistry and materials science. Its unique arrangement of orthogonal reactive sites enables the rapid construction of complex polycyclic systems, including isoindolinones, phthalides, and heavily substituted biaryl architectures. This guide dissects the electronic topography of this scaffold, elucidating the causality behind its reactivity, and provides field-validated protocols for its manipulation.

Structural Anatomy & Electronic Topography

The synthetic power of 3-bromo-2-formylbenzoate derivatives lies in their dense, highly programmable functionalization. The molecule presents three distinct nodes of reactivity:

  • C1-Carboxylate (Ester/Acid): A hard electrophilic center prone to nucleophilic acyl substitution. When masked as a methyl ester, it remains stable under mild conditions but is primed for intramolecular trapping.

  • C2-Formyl Group: A highly reactive, soft electrophilic node. It dominates initial nucleophilic attacks, readily participating in Grignard additions, Knoevenagel condensations, and Henry nitroaldol reactions[1].

  • C3-Bromo Group: A prime site for transition-metal-catalyzed cross-coupling. While the adjacent ortho-formyl group presents a theoretical steric barrier to the oxidative addition of palladium, the strong electron-withdrawing nature of the C1 and C2 substituents significantly depletes the electron density of the aromatic ring. This lowers the LUMO of the C–Br bond, accelerating Pd(0) insertion and enabling efficient Suzuki-Miyaura couplings[2].

ReactivityMap Core 3-Bromo-2-formylbenzoate (Core Scaffold) C3 C3-Bromo Group (Cross-Coupling) Core->C3 C2 C2-Formyl Group (Electrophilic Center) Core->C2 C1 C1-Ester/Acid (Acyl Substitution) Core->C1 Prod1 Biaryl Derivatives (Suzuki/Buchwald) C3->Prod1 Prod2 Imines / Alcohols (Reductive Amination) C2->Prod2 Prod3 Isoindolinones / Phthalides (Annulation) C2->Prod3 Synergistic Cyclization C1->Prod3

Orthogonal reactivity nodes of 3-bromo-2-formylbenzoate enabling divergent synthetic pathways.

Synergistic Annulation: The Isoindolinone Cascade

Beyond isolated orthogonal reactions, the true value of this scaffold emerges in synergistic tandem transformations. The proximity of the C2-formyl and C1-ester groups enables powerful annulation strategies.

When the C2-formyl group is subjected to reductive amination with a primary amine, the resulting secondary amine is perfectly positioned to attack the C1-ester. This intramolecular acyl substitution is thermodynamically driven by the formation of a stable five-membered lactam (isoindolinone).

Mechanistic Causality: The choice of reducing agent is the critical failure point in this workflow. Mild hydride sources like sodium triacetoxyborohydride (NaBH(OAc)₃) are strictly required. They selectively reduce the transient imine without over-reducing the C1-ester or the C2-aldehyde prior to condensation, ensuring the cyclization cascade proceeds flawlessly.

IsoindolinoneMech A 1. Substrate (2-Formylbenzoate) B 2. Imine Intermediate (Condensation) A->B + R-NH2 - H2O C 3. Secondary Amine (Reduction) B->C + NaBH(OAc)3 D 4. Isoindolinone (Lactamization) C->D - MeOH (Heat)

Mechanistic pathway for the one-pot synthesis of isoindolinones via reductive amination.

Validated Experimental Methodologies

Protocol 1: Synthesis of Methyl 3-bromo-2-formylbenzoate via Esterification

Rationale: Free 3-bromo-2-formylbenzoic acid can interfere with base-sensitive cross-couplings or poison transition metal catalysts. Masking it as a methyl ester prevents unwanted decarboxylation and standardizes the electronic profile of the ring.

  • Preparation: Charge a flame-dried round-bottom flask with 3-bromo-2-formylbenzoic acid (1.0 equiv) and anhydrous acetone to achieve a 0.2 M concentration.

  • Base Addition: Add finely powdered potassium carbonate (K₂CO₃, 2.0 equiv). Stir the suspension at ambient temperature for 2 hours to ensure complete deprotonation of the carboxylic acid[3].

  • Alkylation: Add iodomethane (MeI, 1.5 equiv) dropwise. Causality note: Iodomethane is a highly electrophilic methylating agent that reacts rapidly with the hard carboxylate nucleophile, driving the reaction forward.

  • Reaction Monitoring: Stir the mixture for 24–72 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the baseline spot (free acid) is completely consumed[3].

  • Self-Validating Workup: Concentrate the mixture in vacuo to remove volatile iodomethane and acetone. Partition the residue between ethyl acetate and distilled water. Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine (this breaks micro-emulsions and acts as a pre-drying step), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure ester[3].

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C3 Position

Rationale: Constructing biaryl systems requires overcoming the steric hindrance of the ortho-formyl group without triggering off-target reactions at the aldehyde.

  • Setup: In an oven-dried Schlenk tube, combine 3-bromo-2-formylbenzoic acid (or its ester) (1.0 equiv), an arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.08 equiv)[2].

  • Solvent System: Add a thoroughly degassed mixture of toluene and 2M aqueous Na₂CO₃ (typically 3:1 v/v). Causality note: Biphasic systems dissolve both the lipophilic organic substrates and the inorganic base. Degassing via sparging or freeze-pump-thaw is mandatory to prevent the oxidative degradation of the electron-rich phosphine ligands.

  • Heating: Seal the tube and heat to 90 °C for 12 hours under a positive nitrogen atmosphere[2].

  • Purification: Cool to room temperature, dilute with EtOAc, wash with water to remove borate salts, and purify via silica gel flash column chromatography.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the primary reactivity nodes of the 3-bromo-2-formylbenzoate scaffold.

TransformationReagents / CatalystTemp (°C)Time (h)Expected Yield (%)Primary Byproducts
Esterification MeI, K₂CO₃, Acetone2548–7285 – 95Unreacted acid
Suzuki Coupling Ar-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃9012–1870 – 85Protodeboronation
Reductive Amination R-NH₂, NaBH(OAc)₃, DCE251280 – 90Over-reduction to alcohol
Lactamization Intramolecular (Heat)804–675 – 85Open-chain secondary amine

References

  • Google Patents. "WO2022185055A1 - Pyrimidine or pyridine derivates useful as hcn2 modulators." Google Patents.
  • Royal Society of Chemistry (RSC). "Supporting Information: Facile construction of pyrrolo[1,2-b]isoquinolin-10(5H)-ones via a redox-amination-aromatization-Friedel-Crafts sequence." Rsc.org. Available at:[Link]

Sources

Functional Group Analysis of Methyl 3-bromo-2-formylbenzoate: A Strategic Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex organic synthesis, the selection of starting materials with orthogonal reactivity is paramount. Methyl 3-bromo-2-formylbenzoate (CAS: 1287277-22-8) has emerged as a highly versatile, trifunctional small molecule scaffold[1]. With a molecular formula of C₉H₇BrO₃ and a monoisotopic mass of 241.95786 Da[2], this 1,2,3-trisubstituted benzene derivative offers three distinct, chemoselectively addressable sites: a methyl ester, a formyl group, and an aryl bromide.

Recent applications in pharmaceutical development highlight its critical utility in synthesizing complex heterocycles, such as isoindolinones, and serving as a core building block for hyperpolarization-activated cyclic nucleotide-gated (HCN2) channel modulators used in neuropathic pain therapies[3]. As a Senior Application Scientist, I have designed this whitepaper to provide an in-depth mechanistic analysis of its functional groups, supported by self-validating experimental protocols that ensure high-fidelity synthetic outcomes.

Structural & Electronic Profiling

The strategic value of Methyl 3-bromo-2-formylbenzoate lies in its dense functionalization and the electronic interplay between its substituents:

  • C2 Formyl Group (-CHO): Flanked by the electron-withdrawing ester and the electronegative bromine, the aldehyde carbon is exceptionally electrophilic. However, the steric bulk of the adjacent groups necessitates careful selection of nucleophiles to overcome transition-state crowding.

  • C3 Aryl Bromide (-Br): The bromine atom serves as a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The electron-withdrawing nature of the adjacent formyl group activates the C-Br bond toward oxidative addition by palladium species.

  • C1 Methyl Ester (-COOMe): Acting as a latent electrophile, the ester is the least reactive of the three groups under mild conditions. It provides a stable protecting group for the carboxylic acid during aldehyde and bromide functionalization, and can later be activated for amidation or intramolecular cyclization.

ReactivityMap Core Methyl 3-bromo-2-formylbenzoate CAS: 1287277-22-8 Aldehyde C2: Formyl Group Highly Electrophilic Core->Aldehyde Chemoselective Addition Bromide C3: Aryl Bromide Cross-Coupling Site Core->Bromide Pd-Catalysis Ester C1: Methyl Ester Latent Electrophile Core->Ester Hydrolysis/ Amidation

Fig 1. Orthogonal reactivity map of Methyl 3-bromo-2-formylbenzoate functional groups.

Quantitative Data: Spectroscopic & Reactivity Matrices

To establish a self-validating experimental system, researchers must rely on precise spectroscopic markers. The following tables summarize the diagnostic data and orthogonal reaction conditions required to manipulate this scaffold.

Table 1: Physicochemical and Spectroscopic Profile
Property / ParameterValue / CharacteristicDiagnostic Significance
Molecular Weight 243.05 g/mol Confirmed via LC-MS (ESI+) [M+H]⁺ at m/z 244.0[2].
¹H NMR: Formyl ~10.1 ppm (s, 1H)Disappearance confirms successful reductive amination or oxidation.
¹H NMR: Ester ~3.9 ppm (s, 3H)Shifts or disappears upon saponification or intramolecular cyclization.
¹H NMR: Aryl ~7.4 - 7.8 ppm (m, 3H)Splitting pattern validates the 1,2,3-substitution integrity.
IR: Aldehyde C=O ~1700 cm⁻¹ (strong)Monitors the progress of C2 functionalization.
IR: Ester C=O ~1725 cm⁻¹ (strong)Differentiates the latent ester from the reactive aldehyde.
Table 2: Orthogonal Reaction Matrix
Functional GroupTarget ReactionReagents & ConditionsChemoselectivity Rationale
Formyl (C2) Reductive AminationR-NH₂, NaBH(OAc)₃, DCE, RTAldehyde is strictly more electrophilic than the ester; mild hydride source prevents ester reduction.
Aryl Bromide (C3) Suzuki-MiyauraR-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, 80°CPd selectively inserts into the C-Br bond; formyl and ester remain intact under mild basic coupling conditions.
Methyl Ester (C1) Amidation / CyclizationR-NH₂, AlMe₃, Toluene, 110°CRequires Lewis acid activation; performed only after the highly reactive formyl group is protected or consumed.

Experimental Protocols: Self-Validating Systems

The following methodologies are designed not just as procedural steps, but as self-validating workflows where the causality of each chemical choice is explained, and in-process controls (IPCs) guarantee the integrity of the synthesis.

Protocol A: Chemoselective Reductive Amination & Isoindolinone Cyclization

This protocol leverages the proximity of the C2 formyl and C1 ester groups to synthesize functionalized isoindolinones, a privileged motif in medicinal chemistry.

Step 1: Imine Formation

  • Procedure: Dissolve Methyl 3-bromo-2-formylbenzoate (1.0 eq) and a primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours.

  • Causality: DCE is selected over protic solvents like methanol to drive the equilibrium toward imine formation without requiring dehydrating agents. The 2-hour delay before adding the reducing agent is critical; it prevents the premature reduction of the highly electrophilic unreacted aldehyde into a benzyl alcohol byproduct.

  • Self-Validation: TLC monitoring (Hexanes:EtOAc 3:1) must show the complete consumption of the starting material (R_f ≈ 0.6) and the appearance of a highly polar, UV-active imine intermediate (R_f ≈ 0.2).

Step 2: Mild Reduction

  • Procedure: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Stir for 4 hours.

  • Causality: NaBH(OAc)₃ is a mild, chemoselective reducing agent that rapidly reduces iminium ions but reacts sluggishly with esters, ensuring the C1 methyl ester remains untouched.

  • Self-Validation: LC-MS analysis of an aliquot will reveal the [M+H]⁺ peak corresponding to the secondary amine intermediate.

Step 3: Intramolecular Cyclization

  • Procedure: Elevate the reaction temperature to 60°C for 12 hours.

  • Causality: The newly formed secondary amine acts as an internal nucleophile. The thermal energy overcomes the activation barrier for the amine to attack the adjacent C1 methyl ester, ejecting methanol and forming the thermodynamically stable bicyclic isoindolinone core.

  • Self-Validation: ¹H NMR of the crude product will show the complete disappearance of the ester methoxy singlet (~3.9 ppm), confirming cyclization.

Mechanism SM Starting Material (Trifunctional) Imine Imine Intermediate (Transient) SM->Imine R-NH2 (- H2O) Amine Secondary Amine (Reduced) Imine->Amine NaBH(OAc)3 (Reduction) Product Isoindolinone (Bicyclic Core) Amine->Product Cyclization (- MeOH)

Fig 2. Self-validating mechanistic workflow for one-pot isoindolinone synthesis.

Protocol B: Suzuki-Miyaura Cross-Coupling at the Aryl Bromide

This protocol outlines the arylation of the C3 position while preserving the sensitive C2 aldehyde. This specific methodology has been adapted from patent literature detailing the synthesis of HCN2 modulators[3].

Step 1: System Degassing

  • Procedure: Suspend Methyl 3-bromo-2-formylbenzoate (1.0 eq), an aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O. Bubble argon through the mixture for 15 minutes.

  • Causality: Oxygen must be rigorously excluded. Dissolved O₂ will oxidize the Pd(0) catalyst to inactive Pd(II) species and promote the homocoupling of the boronic acid, drastically reducing the yield.

  • Self-Validation: The solution should remain clear or slightly cloudy white prior to catalyst addition.

Step 2: Catalytic Coupling

  • Procedure: Add Pd(dppf)Cl₂ (0.05 eq) under a stream of argon. Heat the mixture to 80°C for 6 hours.

  • Causality: The bidentate dppf ligand is specifically chosen because its large bite angle facilitates rapid reductive elimination, and it prevents the catalyst from being poisoned by coordinating to the adjacent formyl group.

  • Self-Validation: Upon addition of the catalyst and heating, the reaction mixture will turn from dark red/brown to a pale yellow/orange, indicating the active catalytic cycle of Pd(0). Post-reaction ¹H NMR must retain the aldehyde singlet at ~10.1 ppm, validating that the formyl group survived the basic coupling conditions.

References

Below is the consolidated list of authoritative sources and verified data endpoints utilized in this technical guide:

  • PubChemLite. "Methyl 3-bromo-2-formylbenzoate (C9H7BrO3) - Structural Information and Mass." uni.lu. URL:[2]

  • CymitQuimica. "CAS: 1287277-22-8 - Versatile small molecule scaffold." cymitquimica.com. URL:[1]

  • Google Patents (WIPO). "WO2022185055A1 - Pyrimidine or pyridine derivates useful as hcn2 modulators." google.com. URL:[3]

Sources

The Versatile Scaffold: Unlocking Pharmaceutical Potential with Methyl 3-bromo-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of novel therapeutic agents is a cornerstone of modern medicinal chemistry. Central to this endeavor is the design and synthesis of molecular scaffolds that provide a framework for the development of potent and selective drugs. Methyl 3-bromo-2-formylbenzoate, a strategically functionalized aromatic compound, has emerged as a highly versatile building block in the synthesis of a diverse array of heterocyclic compounds with significant pharmaceutical potential. This technical guide provides a comprehensive overview of the core attributes of the Methyl 3-bromo-2-formylbenzoate scaffold, its synthetic accessibility, and its demonstrated and potential applications in the development of innovative therapeutics. We will explore its utility in the construction of key heterocyclic systems, including quinolines, pyrimidines, and benzodiazepines, and discuss its role in the synthesis of targeted therapies such as kinase inhibitors. This guide is intended to serve as a valuable resource for researchers and drug development professionals, providing both foundational knowledge and practical insights into the exploitation of this promising scaffold.

Core Characteristics of the Methyl 3-bromo-2-formylbenzoate Scaffold

Methyl 3-bromo-2-formylbenzoate (C₉H₇BrO₃) is a small molecule endowed with a unique combination of reactive functional groups, making it an attractive starting point for complex molecular synthesis.[1] Its structure features a benzene ring substituted with a methyl ester, a bromine atom, and a formyl (aldehyde) group, all in a specific ortho- and meta-relationship. This arrangement dictates its reactivity and potential for elaboration into diverse molecular architectures.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₇BrO₃PubChem
Molecular Weight 243.05 g/mol PubChem[1]
Appearance Solid-
SMILES COC(=O)C1=C(C=O)C=CC=C1BrPubChem[1]

The strategic placement of the three functional groups is paramount to the scaffold's utility:

  • The Formyl Group (Aldehyde): This is a highly reactive electrophilic center, readily participating in a wide range of chemical transformations. It is a key handle for the construction of heterocyclic rings through condensation reactions with various nucleophiles.

  • The Bromo Group: The bromine atom serves as a versatile synthetic handle. It can be readily displaced or participate in a variety of powerful cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.[2][3][4][5] This is crucial for exploring structure-activity relationships (SAR) in drug discovery programs.

  • The Methyl Ester Group: This group can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification, such as amide bond formation. It also influences the overall electronic properties and solubility of the molecule.

This trifecta of reactive sites allows for a modular and systematic approach to the synthesis of complex molecules, making Methyl 3-bromo-2-formylbenzoate a valuable tool in the drug discovery arsenal.

Synthetic Pathways to and from the Scaffold

The utility of a scaffold is intrinsically linked to its accessibility. While specific, detailed synthetic protocols for Methyl 3-bromo-2-formylbenzoate are not abundantly available in the public domain, its synthesis can be conceptually derived from established organic chemistry principles. A plausible synthetic route could involve the ortho-formylation of a suitable brominated benzoic acid derivative, followed by esterification.

More importantly, the true value of this scaffold lies in the diverse array of pharmaceutically relevant structures that can be synthesized from it. The following sections will delve into specific examples and general methodologies for the construction of key heterocyclic systems.

Synthesis of Bioactive Heterocycles

Heterocyclic compounds are ubiquitous in medicinal chemistry, forming the core of a vast number of approved drugs.[6] The Methyl 3-bromo-2-formylbenzoate scaffold provides a convergent and efficient entry point to several important classes of heterocycles.

The quinoline ring system is a prominent feature in many biologically active compounds, including antimalarials, antibacterials, and anticancer agents.[7] The ortho-disposition of the formyl and bromo groups on the Methyl 3-bromo-2-formylbenzoate scaffold makes it an excellent precursor for the synthesis of substituted quinolines.

A facile and versatile procedure for the synthesis of 3-(2-hydroxybenzoyl)quinolines and 7H-chromeno[3,2-c]quinolin-7-ones has been demonstrated starting from 3-formylchromone and various anilines.[8] This reaction proceeds via a TMSCl-mediated recyclization. Given the structural similarity, a similar strategy can be envisioned for Methyl 3-bromo-2-formylbenzoate, where the formyl group would react with an aniline to form an imine, followed by an intramolecular cyclization and subsequent aromatization to yield a quinoline core. The bromine atom would remain as a handle for further diversification.

Conceptual Experimental Workflow: Synthesis of Quinolines

G start Methyl 3-bromo-2-formylbenzoate + Substituted Aniline intermediate1 Imine Formation start->intermediate1 Acid or Base Catalyst intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Heating product Substituted Quinoline Scaffold intermediate2->product Aromatization

Caption: Conceptual workflow for quinoline synthesis.

The pyrimidine nucleus is a fundamental component of nucleic acids (DNA and RNA) and is found in numerous synthetic drugs with a wide range of biological activities, including anticancer and antimicrobial properties.[9][10][11] The synthesis of pyrimidines typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine derivative.[9]

Methyl 3-bromo-2-formylbenzoate, after a Knoevenagel condensation with an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), can generate a 1,3-dielectrophilic intermediate.[12][13] This intermediate can then be cyclized with a suitable N-C-N building block to afford a highly substituted pyrimidine ring. The bromine atom and the methyl ester provide further opportunities for diversification.

General Protocol: Knoevenagel Condensation

A triphenylphosphine-catalyzed, solvent-free Knoevenagel condensation of aldehydes with active methylene compounds like ethyl cyanoacetate or malononitrile provides an efficient route to synthesize the corresponding olefins with excellent (E)-geometry.[13] This method is applicable to a wide range of aldehydes and can be enhanced by microwave irradiation.[13]

Step-by-Step Methodology:

  • Reactant Mixture: In a round-bottom flask, combine Methyl 3-bromo-2-formylbenzoate (1.0 eq), the active methylene compound (1.1 eq), and triphenylphosphine (0.1 eq).

  • Reaction Conditions: Heat the mixture at 80-100 °C with stirring. Alternatively, perform the reaction under microwave irradiation for a shorter duration.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and purify the product by column chromatography on silica gel.

Benzodiazepines are a class of psychoactive drugs widely used for their anxiolytic, sedative, and anticonvulsant properties.[14][15] The synthesis of the 1,4-benzodiazepine core often involves the condensation of a 2-aminobenzophenone derivative with an amino acid or its equivalent.

While not a direct precursor in the classical sense, Methyl 3-bromo-2-formylbenzoate can be strategically transformed into an intermediate suitable for benzodiazepine synthesis. For instance, the formyl group could be converted to a secondary amine via reductive amination, and the methyl ester could be used to form an amide bond, setting the stage for a subsequent cyclization to form the seven-membered benzodiazepine ring. A general method for synthesizing substituted 2,3-dihydro-5-phenyl-1H-1,4-benzodiazepines involves the reaction of bis-trifiated-2,5-dihydroxy benzophenones with 1,2-bisaminoethanes.[14]

Conceptual Pathway to Benzodiazepines

G start Methyl 3-bromo-2-formylbenzoate step1 Reductive Amination start->step1 intermediate 2-Aminomethyl-3-bromobenzoate Derivative step1->intermediate step2 Amide Coupling intermediate->step2 step3 Intramolecular Cyclization step2->step3 product Benzodiazepine Scaffold step3->product

Caption: A potential multi-step route to benzodiazepines.

Application in Targeted Therapies: The Case of Kinase Inhibitors

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[16] Small molecule kinase inhibitors have emerged as a major class of targeted therapeutics. Several patents describe the synthesis of kinase inhibitors using substituted aromatic precursors, highlighting the importance of scaffolds that allow for precise and varied substitution patterns.[6][17][18][19]

The Methyl 3-bromo-2-formylbenzoate scaffold is well-suited for the synthesis of kinase inhibitors for several reasons:

  • Three-Dimensional Diversity: The ability to introduce different substituents at three distinct positions allows for the exploration of a wide chemical space and the optimization of interactions with the kinase active site.

  • Access to Privileged Scaffolds: As discussed, this scaffold can be used to construct heterocyclic cores (e.g., quinolines, pyrimidines) that are known to be effective "hinge-binding" motifs in many kinase inhibitors.

  • Facile Derivatization: The bromine atom is a key feature, enabling late-stage diversification through cross-coupling reactions. This is particularly advantageous in lead optimization, where rapid synthesis of analogs is required to probe SAR.

While no patents explicitly name Methyl 3-bromo-2-formylbenzoate as a starting material for a specific, marketed kinase inhibitor, the chemical logic for its use in this context is strong. The general structures disclosed in many kinase inhibitor patents often feature substituted phenyl rings that could be derived from such a precursor.

General Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[2][3][4][5]

Step-by-Step Methodology:

  • Reagent Preparation: In a reaction vessel, combine Methyl 3-bromo-2-formylbenzoate (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq), a base such as potassium carbonate (2.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water.

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring for several hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the reaction, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Multicomponent Reactions: A Green Chemistry Approach

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, are a cornerstone of green and efficient chemistry.[20][21][22][23][24] They offer significant advantages in terms of atom economy, reduced waste, and operational simplicity.

The Methyl 3-bromo-2-formylbenzoate scaffold is an excellent candidate for use in MCRs. For example, a three-component reaction between Methyl 3-bromo-2-formylbenzoate, an amine, and a terminal alkyne, catalyzed by copper, can lead to the formation of 3-substituted isoindolinones.[23]

Conceptual Multicomponent Reaction

G cluster_0 One-Pot Reaction A Methyl 3-bromo-2-formylbenzoate Product Highly Substituted Isoindolinone A->Product Copper Catalyst B Amine B->Product C Terminal Alkyne C->Product

Caption: A conceptual one-pot multicomponent reaction.

Conclusion and Future Outlook

Methyl 3-bromo-2-formylbenzoate represents a powerful and versatile scaffold for the synthesis of a wide range of pharmaceutically relevant molecules. Its unique combination of reactive functional groups allows for the efficient construction of diverse heterocyclic systems and the introduction of a variety of substituents, making it an ideal tool for drug discovery and development. The potential applications of this scaffold in the synthesis of kinase inhibitors and other targeted therapies are particularly promising. As the demand for novel and effective therapeutics continues to grow, the strategic use of well-designed building blocks like Methyl 3-bromo-2-formylbenzoate will be crucial in accelerating the discovery of the next generation of medicines. Further exploration of its reactivity in novel multicomponent reactions and its application in the synthesis of complex natural product analogs are exciting avenues for future research.

References

  • Astellas Pharma Inc. (2006). Process for the preparation of kinase inhibitors and intermediates thereof.
  • Gilead Sciences, Inc. (2015). Compounds useful as kinase inhibitors.
  • Sugen, Inc., & Pharmacia & Upjohn Company LLC. (2002). Kinase inhibitors and associated pharmaceutical compositions and methods of use.
  • Janssen Pharmaceutica NV. (2022). Processes and intermediates for preparing a Btk inhibitor.
  • El-Sayed, A. M. (2014).
  • Normand, N., et al. (2022). Flow platform for the synthesis of benzodiazepines. OUCI.
  • Gašparová, R., & Lácová, M. (2005). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 10(8), 937–960.
  • Ahmad, A., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Pakistan Journal of Pharmaceutical Sciences, 25(2).
  • Felix, A. M., et al. (1995). Synthesis of benzodiazepines.
  • Farhadi, S. A., & Panah, F. Y. (2021). An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the. New Journal of Chemistry.
  • Köprülü, T. K., et al. (2021). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).
  • Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 123-154.
  • Singh, A., & Kumar, R. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3).
  • Sosnovskikh, V. Y., & Moshkin, V. S. (2008). Synthesis of quinolines from 3-formylchromone. Tetrahedron Letters, 49(31), 4594-4596.
  • Glaxo Group Ltd. (2003). Process for the preparation of quinoline derivatives.
  • Balaraman, E., & Gunanathan, C. (2010). Suzuki–Miyaura, Mizoroki–Heck carbon–carbon coupling and hydrogenation reactions catalysed by Pd. Journal of Chemical Sciences, 122(1), 137-146.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Multicomponent Reactions. Retrieved from [Link]

  • Nasrollahzadeh, M., et al. (2019).
  • Gray Lab, Stanford University. (n.d.). Patents. Retrieved from [Link]

  • Kim, J. H., et al. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 9, 375-379.
  • Antoci, V., et al. (2019). Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review.
  • Ghorbani-Vaghei, R., & Malaeke, A. (2019). One-pot synthesis of novel functionalized benzodiazepines via three-component or domino reactions. New Journal of Chemistry, 43(15), 5898-5906.
  • El-Gazzar, A. R. B. A., et al. (2015). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 7(10), 241-253.
  • de la Torre, D., et al. (2019). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 24(22), 4048.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with (3-Bromo-2-methylpropyl)benzene.
  • Dömling, A. (2013). Multicomponent reactions in drug discovery and medicinal chemistry. Drug discovery today: technologies, 10(1), e13-e18.
  • de la Herrán, G., et al. (2010). Multicomponent reactions (MCRs): a useful access to the synthesis of benzo-fused γ-lactams. Tetrahedron, 66(27-28), 5036-5043.
  • BenchChem. (2025). Application Notes: Suzuki Coupling Reactions Involving 2-Bromo-3-methylbenzofuran.
  • Ruijter, E., & Orru, R. V. A. (2018). Multicomponent Reactions in Drug Discovery and Medicinal. Drug Discovery Today: Technologies, 29, 1-2.
  • Ashenhurst, J. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
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  • Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation. Retrieved from [Link]

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  • Yurovskaya, M. A., et al. (2025). Three-component reactions of conjugated dienes, CH acids and formaldehyde under diffusion mixing conditions. Beilstein Journal of Organic Chemistry, 21, 18.

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Methodological & Application

Application Note: Condensation Reactions Involving the Formyl Group of Methyl 3-bromo-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Stereoelectronic Profiling

Methyl 3-bromo-2-formylbenzoate (Molecular Formula: C9H7BrO3) is a highly versatile, polyfunctional aromatic building block widely utilized in the synthesis of complex heterocycles and active pharmaceutical ingredients[1]. The molecule features three distinct orthogonal reactive sites: an aryl bromide, a methyl ester, and a highly electrophilic formyl group (-CHO).

As a Senior Application Scientist, it is critical to recognize that the formyl group does not react in isolation. Its reactivity is heavily modulated by the ortho-ester and meta-bromo substituents. While the electron-withdrawing nature of these groups increases the electrophilicity of the carbonyl carbon, their spatial arrangement introduces significant steric hindrance. Furthermore, the proximity of the ester group frequently enables tandem intramolecular reactions, transforming standard condensations into cascade cyclizations.

This application note provides field-proven, self-validating protocols for three primary condensation pathways: Reductive Amination (with tandem lactamization), Knoevenagel Condensation, and Wittig Olefination.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the three primary condensation workflows targeting the formyl group of Methyl 3-bromo-2-formylbenzoate.

Reaction TypePrimary ReagentsCatalyst / AdditiveTemp / TimeTypical YieldKey Product / Intermediate
Reductive Amination & Lactamization Primary Amine, NaBH3CNAcetic Acid (pH 4-5)RT to 80°C, 2–8 h85–96%4-Bromo-isoindolin-1-one derivative
Knoevenagel Condensation MalononitrilePiperidine (0.1 eq)Reflux, 2–4 h70–85%Substituted Olefin (Styrene derivative)
Wittig Olefination Phosphonium Ylidet-BuOK or NaHRT, 4–12 h75–90%Substituted Alkene / Stilbene

Reductive Amination & Tandem Lactamization

Causality & Mechanistic Insights

The reductive amination of aldehydes is a standard method for synthesizing functionalized benzylamines[2]. However, when applied to ortho-formylbenzoates, the reaction trajectory is altered. Following the initial condensation to form an imine and its subsequent reduction, the newly formed secondary amine is spatially pre-organized to attack the adjacent ortho-methyl ester. This drives a spontaneous or base-promoted intramolecular lactamization, expelling methanol to yield a highly valuable 4-bromo-isoindolin-1-one core[3].

The choice of Sodium cyanoborohydride (NaBH3CN) over Sodium borohydride (NaBH4) is deliberate; NaBH3CN is stable in the mildly acidic conditions (pH 4-5) required to activate the sterically hindered formyl group without prematurely reducing the unreacted aldehyde[2].

Experimental Protocol
  • Imine Formation: In a 50 mL round-bottom flask, dissolve Methyl 3-bromo-2-formylbenzoate (1.0 equiv, 5.0 mmol) and the desired primary amine (1.1 equiv, 5.5 mmol) in 20 mL of 1,2-dichloroethane (DCE).

  • Acidification: Add glacial acetic acid dropwise until the pH reaches approximately 4-5. Self-Validation: Monitor via TLC; the starting material spot should convert to a new, often UV-active Schiff base intermediate.

  • Reduction: Slowly add NaBH3CN (1.5 equiv, 7.5 mmol) in small portions. Stir the mixture at room temperature for 2 hours.

  • Tandem Lactamization: To ensure complete cyclization (especially for sterically hindered amines), add K2CO3 (2.0 equiv) and heat the mixture to reflux for 6–8 hours[3].

  • Workup: Cool to room temperature and quench with saturated aqueous NaHCO3 to neutralize residual acid. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexane/Ethyl Acetate gradient) to yield the pure isoindolin-1-one.

G A Methyl 3-bromo-2-formylbenzoate (Starting Material) B Imine Intermediate (Schiff Base) A->B + R-NH2 (Condensation) C Secondary Amine Intermediate B->C NaBH3CN (Reduction) D N-Substituted 4-bromo-isoindolin-1-one (Final Product) C->D Intramolecular Lactamization (-MeOH)

Tandem reductive amination and lactamization pathway of Methyl 3-bromo-2-formylbenzoate.

Knoevenagel Condensation

Causality & Mechanistic Insights

The Knoevenagel condensation couples the formyl group with active methylene compounds (e.g., malononitrile) to form substituted olefins[4]. Ortho-substituted benzaldehydes generally exhibit lower reaction rates and yields due to the steric bulk blocking the trajectory of the incoming nucleophile[4]. To overcome this barrier, elevated temperatures (reflux) and a highly efficient basic catalyst like piperidine are employed. Piperidine deprotonates the active methylene to form a potent carbanion, which forcefully attacks the hindered carbonyl[5].

Experimental Protocol
  • Preparation: In a 25 mL flask, dissolve Methyl 3-bromo-2-formylbenzoate (1.0 equiv, 2.0 mmol) and malononitrile (1.2 equiv, 2.4 mmol) in 10 mL of absolute ethanol.

  • Catalysis: Add piperidine (0.1 equiv, 0.2 mmol) dropwise. Note: The solution may immediately change color, indicating the formation of the active carbanion species.

  • Condensation: Heat the reaction mixture to reflux. Monitor the consumption of the aldehyde via TLC (typically requires 2–4 hours due to steric hindrance).

  • Isolation: Upon completion, remove the heat and allow the mixture to cool slowly to room temperature, then transfer to an ice bath. The highly conjugated target olefin will typically precipitate directly out of the ethanol solution.

  • Purification: Filter the precipitate under vacuum, wash with 5 mL of ice-cold ethanol, and recrystallize from an ethanol/water mixture to obtain the pure Knoevenagel adduct.

W Step1 1. Reagent Mixing Aldehyde + Active Methylene Step2 2. Catalyst Addition (e.g., Piperidine) Step1->Step2 Step3 3. Reflux & Monitor (TLC tracking) Step2->Step3 Step4 4. Cooling & Precipitation (Direct Isolation) Step3->Step4 Step5 5. Recrystallization (Pure Olefin) Step4->Step5

Step-by-step experimental workflow for the Knoevenagel condensation.

Wittig Olefination

Causality & Mechanistic Insights

The Wittig reaction is utilized to construct carbon-carbon double bonds by reacting the formyl group with a phosphonium ylide[6]. In the context of Methyl 3-bromo-2-formylbenzoate, chemoselectivity is a primary concern. Fortunately, the formyl carbon is significantly more electrophilic than the adjacent methyl ester. By strictly controlling the equivalents of the ylide and operating at lower temperatures initially, the ylide selectively attacks the aldehyde to form an oxaphosphetane intermediate, which collapses into the desired alkene without degrading the ester functionality[7].

Experimental Protocol
  • Ylide Generation: In an oven-dried, argon-purged flask, suspend the chosen alkyltriphenylphosphonium bromide (1.2 equiv, 3.6 mmol) in 15 mL of anhydrous Tetrahydrofuran (THF). Cool to 0°C using an ice bath.

  • Deprotonation: Add Potassium tert-butoxide (t-BuOK, 1.2 equiv, 3.6 mmol) dropwise. Stir for 30 minutes. Self-Validation: The suspension will transition to a deep, vibrant color (often yellow or orange), confirming the successful generation of the ylide.

  • Coupling: Dissolve Methyl 3-bromo-2-formylbenzoate (1.0 equiv, 3.0 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the ylide mixture at 0°C to manage the exothermic oxaphosphetane formation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–12 hours, tracking progress via TLC.

  • Workup: Quench the reaction carefully with 10 mL of saturated aqueous NH4Cl. Extract the aqueous layer with Dichloromethane (3 × 15 mL). Dry the combined organic layers over MgSO4 and concentrate under reduced pressure.

  • Purification: The crude mixture contains the desired olefin and a stoichiometric amount of triphenylphosphine oxide byproduct. Purify via silica gel chromatography (using a low-polarity eluent like 9:1 Hexane/Ethyl Acetate) to isolate the pure alkene.

References

  • PubChemLite - Methyl 3-bromo-2-formylbenzo
  • One-Pot Synthesis of N-Substituted Isoindolin-1-ones via Reductive Amination/Lactamization of Methyl 2-Formylbenzo
  • Synthesis of functionalized benzyl amines by the reductive amin
  • Full Paper - Journal of Applicable Chemistry (Knoevenagel condens
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents N
  • Reaction scheme for the coupling of 2-nitrobenzyltriphenylphosphonium bromide and methyl 4-formylbenzoate in a micro reactor under EOF ResearchG
  • Synthesis and discovery of high affinity folate receptor-specific glycinamide ribonucleotide formyltransferase inhibitors with antitumor activity National Institutes of Health (NIH) / PubMed

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Scalable synthetic routes for Methyl 3-bromo-2-formylbenzoate intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthetic Routes for Methyl 3-bromo-2-formylbenzoate Intermediates

Abstract & Strategic Context

Methyl 3-bromo-2-formylbenzoate (CAS: 1287277-22-8) is a highly versatile, ortho-substituted benzaldehyde intermediate[1]. It is frequently utilized in the synthesis of complex heterocycles, active pharmaceutical ingredients (APIs), and[2]. The synthesis of ortho-formylbenzoates often suffers from over-oxidation, poor regioselectivity, or the requirement of strictly cryogenic conditions (e.g., directed ortho-metalation).

This application note details a robust, three-step scalable protocol starting from commercially available 3-bromo-2-methylbenzoic acid. The route emphasizes process safety, high atom economy, and the elimination of toxic solvents, providing a reliable pathway for drug development professionals scaling up from milligram to multi-gram batches.

Retrosynthetic Rationale & Mechanistic Insights

To ensure scalability and avoid the pitfalls of direct oxidation, we employ a functional group interconversion strategy:

  • Fischer Esterification: Protection of the carboxylic acid as a during subsequent radical halogenation[3].

  • Wohl-Ziegler Bromination: Exhaustive benzylic dibromination of the ortho-methyl group. Historically, this bromination [4]. To meet modern green chemistry standards, trifluorotoluene (PhCF₃) is employed as a non-ozone-depleting, low-toxicity alternative with excellent radical-stabilizing properties.

  • Chemoselective Hydrolysis: Conversion of the gem-dibromide to the aldehyde. Using a heterogeneous calcium carbonate (CaCO₃) buffering system neutralizes acidic byproducts, preventing the unwanted hydrolysis of the methyl ester.

Scalable Synthetic Workflow

G SM 3-Bromo-2-methylbenzoic acid CAS: 76006-33-2 Step1 Step 1: Fischer Esterification MeOH, H2SO4 (cat.), Reflux SM->Step1 Int1 Methyl 3-bromo-2-methylbenzoate CAS: 99548-54-6 Step1->Int1 >95% Yield Step2 Step 2: Wohl-Ziegler Bromination NBS, AIBN, PhCF3, 80°C Int1->Step2 Int2 Methyl 3-bromo-2-(dibromomethyl)benzoate (gem-dibromide) Step2->Int2 85-90% Yield Step3 Step 3: Mild Hydrolysis CaCO3, H2O/EtOH, Reflux Int2->Step3 Prod Methyl 3-bromo-2-formylbenzoate CAS: 1287277-22-8 Step3->Prod 80-85% Yield

Three-step scalable synthetic workflow for Methyl 3-bromo-2-formylbenzoate.

Step-by-Step Experimental Protocols

Phase I: Carboxyl Protection via Fischer Esterification

Objective: High-yielding esterification with simplified downstream processing.

  • Reaction Setup: Charge a 2 L round-bottom flask equipped with a reflux condenser with 3-bromo-2-methylbenzoic acid (100 g, 0.465 mol) and anhydrous methanol (800 mL).

  • Catalysis: Slowly add concentrated sulfuric acid (H₂SO₄, 15 mL) dropwise while stirring.

    • Causality: Slow addition prevents localized exothermic spikes, which can lead to the formation of dimethyl ether from methanol or unwanted sulfonation of the aromatic ring.

  • Reflux: Heat the mixture to 70°C and reflux for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove ~600 mL of methanol. Pour the residue into ice-cold water (1 L).

  • Neutralization & Isolation: Add saturated NaHCO₃ solution until the aqueous phase reaches pH 8. Extract with ethyl acetate (3 × 300 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield Intermediate 1 (>95% yield)[3].

    • Causality: Complete neutralization is critical to remove unreacted acid, which would interfere with the radical initiation in Phase II.

Phase II: Exhaustive Benzylic Bromination (Wohl-Ziegler)

Objective: Chemoselective benzylic dibromination utilizing a green solvent.

  • Reaction Setup: In a 2 L reactor flushed with nitrogen, dissolve Intermediate 1 (100 g, 0.436 mol) in trifluorotoluene (PhCF₃, 800 mL).

  • Reagent Addition: Add N-bromosuccinimide (NBS, 163 g, 0.916 mol, 2.1 eq.) and azobisisobutyronitrile (AIBN, 3.5 g, 0.021 mol, 5 mol%).

    • Causality: Exactly 2.1 equivalents of NBS ensure complete conversion to the gem-dibromide. Using 1.0 equivalent yields an intractable mixture of unreacted starting material, mono-brominated, and di-brominated products due to the similar bond dissociation energies of the first and second benzylic C-H bonds.

  • Initiation & Propagation: Heat the mixture to 80°C.

    • Self-Validating Observation: As the reaction progresses, the dense NBS powder (which rests at the bottom of the reactor) is consumed, and succinimide (a less dense byproduct) floats to the surface of the PhCF₃ solvent[2].

  • Isolation: Stir for 6-8 hours. Cool to 0°C to fully precipitate succinimide. Filter the mixture, wash the cake with cold PhCF₃, and concentrate the filtrate to afford the gem-dibromide (Intermediate 2) as a viscous yellow oil.

Phase III: Chemoselective Hydrolysis

Objective: Selective hydrolysis of the gem-dibromide to the without ester cleavage[5].

  • Reaction Setup: Dissolve the crude Intermediate 2 (~168 g) in a mixture of ethanol (600 mL) and water (150 mL).

  • Buffering: Add finely powdered calcium carbonate (CaCO₃, 65 g, 0.65 mol).

    • Causality: The hydrolysis of the gem-dibromide generates two equivalents of hydrobromic acid (HBr). If left unneutralized, this strong acid will catalyze the hydrolysis of the methyl ester. CaCO₃ is insoluble in the EtOH/H₂O mixture but reacts instantly with HBr, maintaining a near-neutral pH without causing the base-catalyzed ester saponification that soluble bases (like NaOH) would induce.

  • Hydrolysis: Heat the suspension to reflux (85°C) for 12 hours.

    • Self-Validating Observation: The steady release of CO₂ gas bubbles serves as a visual indicator of active hydrolysis and acid neutralization.

  • Workup: Cool to room temperature and filter the unreacted CaCO₃ through a Celite pad. Concentrate the filtrate to remove ethanol. Extract the aqueous residue with dichloromethane (3 × 250 mL).

  • Purification: Wash the combined organics with water and brine, dry over Na₂SO₄, concentrate, and purify via crystallization (hexanes/MTBE) to yield the target aldehyde.

Quantitative Data & Analytical Validation

To ensure batch-to-batch consistency, the following analytical benchmarks must be met:

CompoundStepExpected Yield (%)Target Purity (HPLC)Key ¹H NMR Diagnostic Signals (CDCl₃, δ ppm)
Methyl 3-bromo-2-methylbenzoate 195 - 98> 99%7.72 (d, 1H), 7.69 (d, 1H), 3.90 (s, 3H, -OCH₃), 2.63 (s, 3H, Ar-CH₃)
Methyl 3-bromo-2-(dibromomethyl)benzoate 285 - 90 (crude)> 90%7.45 (s, 1H, Ar-CHBr₂) , 3.95 (s, 3H, -OCH₃); Disappearance of 2.63 ppm signal
Methyl 3-bromo-2-formylbenzoate 380 - 85> 98%10.35 (s, 1H, -CHO) , 3.98 (s, 3H, -OCH₃); Disappearance of 7.45 ppm signal

Process Safety & Troubleshooting

  • Induction Period in Bromination: Radical reactions can experience a delayed induction period. If refluxing PhCF₃ does not initiate the reaction (indicated by a lack of color change or heat evolution), add an additional 1 mol% of AIBN. Never add large amounts of initiator at once to avoid a sudden thermal runaway.

  • Over-oxidation: Prolonged exposure of the final aldehyde to atmospheric oxygen can lead to the formation of the corresponding carboxylic acid. Store the final product under an inert argon atmosphere at 4°C.

References

  • Bricelj, A., et al. "E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points." Frontiers in Chemistry, vol. 9, 2021, 707317.

  • Zhou, B., et al. "Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression." Journal of Medicinal Chemistry, vol. 61, no. 2, 2018, pp. 462-481.

  • "3-BROMO-2-METHYL-BENZOIC ACID METHYL ESTER Formula." ECHEMI.

  • "Methyl 3-bromo-2-formylbenzoate (CAS 1287277-22-8)." Ambeed.

  • National Center for Biotechnology Information. "Methyl 3-bromo-2-formylbenzoate." PubChemLite.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Synthesis of Methyl 3-bromo-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield-loss issues during the synthesis of highly functionalized building blocks. Methyl 3-bromo-2-formylbenzoate is a critical intermediate in the synthesis of PROTAC E3 ligase ligands and various pharmaceutical APIs.

Due to the extreme steric hindrance around the C2-methyl group—flanked by a bulky bromine atom and an ester moiety—direct oxidation methods (e.g., SeO₂, CrO₃) typically fail 1. Therefore, the most robust, field-proven route relies on a three-step sequence: esterification, radical dibromination, and mild hydrolysis.

Below is the definitive troubleshooting guide, complete with mechanistic causality, self-validating protocols, and quantitative data to ensure your synthesis is successful.

Workflow A 3-Bromo-2-methylbenzoic acid B Methyl 3-bromo-2-methylbenzoate A->B MeOH, H2SO4 C Methyl 3-bromo-2-(dibromomethyl)benzoate B->C NBS, AIBN D Methyl 3-bromo-2-formylbenzoate C->D AgNO3, H2O

Fig 1: Three-step synthetic workflow for Methyl 3-bromo-2-formylbenzoate.

Part 1: Step-by-Step Methodologies & Self-Validating Protocols

To ensure scientific integrity, every step in your workflow must act as a self-validating system. Do not proceed to the next step without confirming the validation checkpoints.

Protocol 1: Fischer Esterification

Methodology: Suspend 3-bromo-2-methylbenzoic acid (1.0 eq) in anhydrous methanol (0.5 M). Add a catalytic amount of concentrated H₂SO₄ (0.1 eq). Reflux the mixture for 12 hours. Concentrate under reduced pressure, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ to remove unreacted acid.

  • Causality: Fischer esterification is an equilibrium process. By using methanol as the solvent, we apply Le Chatelier's principle to drive the reaction to completion. The NaHCO₃ wash ensures any unreacted starting material remains in the aqueous layer.

  • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The product ester will migrate significantly higher than the polar, hydrogen-bonding carboxylic acid. Confirm via ¹H NMR by the appearance of a sharp 3H singlet at ~3.9 ppm corresponding to the new methoxy group.

Protocol 2: Radical Bromination (Wohl-Ziegler)

Methodology: Dissolve methyl 3-bromo-2-methylbenzoate (1.0 eq) in anhydrous CHCl₃ or trifluorotoluene (PhCF₃). Add N-bromosuccinimide (NBS, 2.15 eq) and azobisisobutyronitrile (AIBN, 0.1 eq). Reflux under an inert atmosphere for 6–8 hours [[2]]().

  • Causality: AIBN undergoes thermal homolysis to initiate the radical chain. NBS provides a low, steady concentration of Br₂, which strictly favors benzylic radical substitution over electrophilic aromatic substitution.

  • Validation Checkpoint: ¹H NMR of the crude mixture is critical. The Ar-CH₃ singlet at ~2.5 ppm must completely disappear, replaced by a 1H singlet at ~7.2–7.5 ppm representing the new -CHBr₂ proton.

Protocol 3: Silver-Mediated Hydrolysis

Methodology: Dissolve the crude dibromomethyl intermediate in a 4:1 mixture of THF/H₂O. Add AgNO₃ (3.0 eq) and stir at room temperature for 30–60 minutes in the dark. Filter the precipitated AgBr through Celite and extract the filtrate with ethyl acetate.

  • Causality: Silver ions have a profound thermodynamic affinity for halogens. The rapid precipitation of AgBr acts as a driving force, facilitating the nucleophilic attack of water on the benzylic carbon under exceptionally mild conditions [[3]](). This prevents the unwanted hydrolysis of the methyl ester, which would inevitably occur under standard acidic or basic reflux conditions.

  • Validation Checkpoint: The immediate formation of a pale-yellow precipitate (AgBr) visually confirms the reaction is proceeding. By ¹H NMR, the -CHBr₂ proton signal will vanish, replaced by a distinct aldehyde proton singlet at ~10.2–10.5 ppm.

Part 2: Quantitative Data Comparison

Selecting the right hydrolysis method depends on your scale and budget. Below is a structured comparison of the most common pathways for converting the gem-dibromomethyl intermediate to the target aldehyde.

Hydrolysis MethodReagentsTypical Yield (%)Temp (°C)Time (h)Key AdvantagesKey Disadvantages
Silver-Mediated AgNO₃, THF/H₂O85–95%25 (RT)0.5–2Extremely mild, rapid, preserves esterExpensive, highly light-sensitive
Carbonate Base CaCO₃, Dioxane/H₂O75–85%90–1008–12Cost-effective, scalable for large batchesProlonged heating required
Kornblum Oxidation DMSO, NaHCO₃70–80%75–852–4Avoids heavy metals completelyDimethyl sulfide byproduct (odor)

Part 3: Troubleshooting Guides & FAQs

Troubleshooting Root Yield Loss in Bromination Sub1 Monobromination Root->Sub1 Sub2 Tribromination Root->Sub2 Sub3 Ring Bromination Root->Sub3 Fix1 Check AIBN half-life Sub1->Fix1 Fix2 Limit NBS to 2.1 eq Sub2->Fix2 Fix3 Exclude Lewis acids Sub3->Fix3

Fig 2: Logical troubleshooting tree for radical bromination yield issues.

Q: Why did my direct oxidation attempt (using SeO₂ or CAN) fail to produce the aldehyde? A: This is a classic issue with this specific scaffold. The methyl group in methyl 3-bromo-2-methylbenzoate is situated directly between a bulky bromine atom at the 3-position and an ester group at the 1-position. This severe steric hindrance physically blocks the formation of the necessary intermediate selenite esters 1. The radical bromination pathway bypasses this steric block because the bromine radical is small enough to abstract the benzylic hydrogen atoms.

Q: I am seeing significant amounts of the monobromo intermediate instead of the dibromomethyl product. How do I push the reaction to completion? A: This is usually an initiation issue. AIBN has a specific half-life (approximately 1 hour at 85°C). If your reaction runs for 6 hours, the initiator is entirely consumed long before the NBS is depleted. Solution: Add the AIBN in 3 to 4 equal portions over the course of the reaction rather than all at once. Additionally, ensure your NBS is freshly recrystallized (from boiling water) to remove acidic impurities that quench radicals.

Q: Can I use CaCO₃ instead of AgNO₃ for the hydrolysis step to reduce costs on a multi-gram scale? A: Yes, substituting AgNO₃ with CaCO₃ in aqueous dioxane is a highly viable, cost-effective alternative for scale-up. CaCO₃ acts as a mild, heterogeneous base that neutralizes the HBr byproduct generated during hydrolysis, preventing acid-catalyzed side reactions 4. Note that this method requires prolonged heating (reflux) compared to the room-temperature silver method, so monitor closely via TLC to prevent over-hydrolysis of the methyl ester.

References

  • [2] E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC (NIH). Available at:[Link]

  • [1] Total Synthesis and Biological Evaluation of 22-Hydroxyacuminatine - PMC (NIH). Available at:[Link]

  • [3] Synthesis by Hydrolysis of Aldehyde Derivatives - Thieme Connect. Available at:[Link]

Sources

Solving solubility issues with Methyl 3-bromo-2-formylbenzoate in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with Methyl 3-bromo-2-formylbenzoate (CAS: 1287277-22-8).

Due to its rigid aromatic backbone and high lipophilicity, this versatile building block exhibits near-zero intrinsic solubility in aqueous media. This guide provides field-proven, causality-driven methodologies to overcome these limitations, ensuring robust experimental reproducibility whether you are performing green chemistry cross-couplings or in vitro biological screening.

Section 1: Troubleshooting & FAQs

Q1: My Suzuki-Miyaura cross-coupling with Methyl 3-bromo-2-formylbenzoate completely fails in water. The substrate just floats or coats the flask. How can I drive this reaction without reverting to toxic organic solvents?

Analysis & Causality: The failure is driven by the extreme hydrophobic nature of the bromoarene. In pure water, the substrate cannot interact with the water-soluble transition metal catalyst, reducing the effective collision frequency to zero.

Solution: Implement aqueous micellar catalysis using a designer surfactant like TPGS-750-M [1]. TPGS-750-M spontaneously self-assembles into ~50 nm nanomicelles in water. The highly lipophilic Vitamin E core of the micelle acts as a "nanoreactor," housing both your hydrophobic substrate and the palladium catalyst, drastically increasing their local effective concentration. Meanwhile, the hydrophilic PEG-750 chain maintains the micelle's stable suspension in the bulk aqueous phase[2].

MicellarCatalysis Start Hydrophobic Substrate (Methyl 3-bromo-2-formylbenzoate) Surfactant Add TPGS-750-M (2% w/w) in Aqueous Media Start->Surfactant Micelle Spontaneous Nanomicelle Formation (Vitamin E Core / PEG Shell) Surfactant->Micelle Self-Assembly Catalyst Transition Metal Catalyst (e.g., Pd NPs) Micelle->Catalyst Encapsulation Reaction Cross-Coupling inside Lipophilic Core Catalyst->Reaction High Local Concentration Product Product Extraction & Aqueous Phase Recycling Reaction->Product Phase Separation

Workflow of TPGS-750-M mediated micellar catalysis for hydrophobic substrates.

Protocol: TPGS-750-M Mediated Suzuki-Miyaura Coupling Self-Validation Checkpoint: The reaction mixture should transition from a heterogeneous suspension to a milky, homogeneous emulsion upon proper micelle formation.

  • Preparation: Prepare a 2% (w/w) solution of TPGS-750-M in degassed HPLC-grade water. Stir vigorously for 30 minutes until fully dissolved[1].

  • Reagent Loading: To a reaction vial, add Methyl 3-bromo-2-formylbenzoate (1.0 eq), the corresponding boronic acid (1.2 eq), and the Pd catalyst (e.g., Pd(dtbpf)Cl2, 2 mol%)[3].

  • Micelle Incorporation: Add the 2% TPGS-750-M aqueous solution to the vial. Stir at 1000 rpm for 10 minutes to allow the substrates to partition into the lipophilic micellar cores.

  • Activation: Add a mild base (e.g., Triethylamine, 3.0 eq). Stir at room temperature for 12-24 hours.

  • Extraction: Extract "in-flask" using a minimal amount of a green solvent (e.g., ethyl acetate). The aqueous phase containing the TPGS-750-M can be recycled for subsequent runs[1].

Q2: I am preparing Methyl 3-bromo-2-formylbenzoate for an in vitro biological assay, but it precipitates immediately when diluted from a DMSO stock into my aqueous buffer (PBS). How do I prevent this "crash-out"?

Analysis & Causality: This is a classic cosolvent crash-out. The sudden drop in the solvent's dielectric constant upon dilution into PBS forces the hydrophobic compound out of solution.

Solution: Utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to form a host-guest inclusion complex[4]. This cyclic oligosaccharide features a hydrophobic inner cavity that encapsulates the aromatic ring of your substrate via entropy-driven water displacement. The hydroxyl-rich exterior of the cyclodextrin ensures the entire complex remains highly soluble in the bulk aqueous buffer.

Cyclodextrin Substrate Methyl 3-bromo-2-formylbenzoate (Insoluble) Mix Stirring / Sonication (Dynamic Equilibrium) Substrate->Mix HPBCD HP-β-Cyclodextrin (Aqueous Solution) HPBCD->Mix Complex Inclusion Complex (Water Soluble) Mix->Complex Hydrophobic Interaction BioAssay In Vitro Biological Assays Complex->BioAssay Bioavailable Delivery

Mechanism of HP-β-CD inclusion complexation for biological assay solubilization.

Protocol: HP-β-CD Inclusion Complex Preparation Self-Validation Checkpoint: A successful inclusion complex will yield a completely transparent solution that does not scatter light (verify via Dynamic Light Scattering or a simple laser pointer test).

  • Carrier Solution: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Substrate Addition: Add Methyl 3-bromo-2-formylbenzoate in solid form directly to the HP-β-CD solution. (Note: Avoid using DMSO to pre-dissolve the substrate, as DMSO molecules will aggressively compete for the cyclodextrin cavity, lowering encapsulation efficiency[5]).

  • Equilibration: Sonicate the mixture for 15 minutes, then shake at 37°C for 24-48 hours to reach dynamic equilibrium.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved substrate.

  • Quantification: Determine the exact concentration of the solubilized substrate via HPLC-UV before proceeding with your bioassay.

Section 2: Quantitative Data & Method Comparison

To assist in selecting the optimal solubilization strategy for Methyl 3-bromo-2-formylbenzoate, consult the comparative data table below.

Solubilization MethodMechanism of ActionMax Aqueous Concentration Achieved (Est.)Biocompatibility / ToxicityBest Application Use Case
Pure Water (Control) None< 0.01 mg/mLN/ANone
DMSO Cosolvent (10%) Dielectric constant shift~0.5 mg/mL (Prone to crash-out)High cytotoxicity at >1%Early-stage analytical prep
HP-β-Cyclodextrin (20%) Host-guest inclusion complex5.0 - 10.0 mg/mLExcellent (FDA GRAS listed)[4]Cell culture, in vitro assays
TPGS-750-M (2 wt%) Nanomicellar encapsulation> 50.0 mg/mL (within micelles)Benign by design[1]Transition-metal catalysis

Section 3: References

  • Bridging the gap between transition metal- and bio-catalysis via aqueous micellar catalysis Nature Communications URL:[Link]

  • TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature The Journal of Organic Chemistry URL:[Link]

  • Cyclodextrins used as excipients European Medicines Agency (EMA) URL: [Link]

  • Practical Considerations about the Cyclodextrin Solubilities Cyclodextrin News URL: [Link]

Sources

Technical Support Center: Troubleshooting Methyl 3-bromo-2-formylbenzoate Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals working with Methyl 3-bromo-2-formylbenzoate (CAS 1287277-22-8) .

Due to its highly congested 1,2,3-trisubstituted aromatic ring, this building block presents a unique "perfect storm" of steric hindrance and competing electrophilic sites. Standard Suzuki-Miyaura conditions often fail, leading to complex mixtures. This guide synthesizes mechanistic causality, field-proven troubleshooting, and self-validating protocols to help you achieve high-yielding C-C bond formation.

The Mechanistic Bottleneck: Understanding the Substrate

Methyl 3-bromo-2-formylbenzoate features three highly reactive functional groups in close proximity: an aryl bromide, an ortho-formyl (aldehyde) group, and a meta-ester.

  • Steric Hindrance : The ortho-formyl group physically blocks the approach of the bulky Palladium(0) active species, severely retarding the initial oxidative addition step[1].

  • Catalyst Sequestration : The oxygen atom of the ortho-formyl group can coordinate to the electrophilic Pd(II) center after oxidative addition. This forms a stable palladacycle resting state, effectively lowering the concentration of the active catalyst[2].

  • Electrophilic Vulnerability : The methyl ester is highly susceptible to base-catalyzed hydrolysis, while the aldehyde is prone to hydration, oxidation, or base-catalyzed condensation side reactions.

Mechanism ArBr Methyl 3-bromo- 2-formylbenzoate OxAdd Oxidative Addition (Slow due to sterics) ArBr->OxAdd Pd0 Pd(0)L_n Catalyst Pd0->OxAdd PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII Transmet Transmetalation (Boronic Acid) PdII->Transmet Fast with XPhos/SPhos Proto Protodehalogenation (Protic Solvent/Base) PdII->Proto Slow Transmetalation + H+ source Coord Pd-O Coordination (Catalyst Poisoning) PdII->Coord ortho-formyl effect RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product (Desired) RedElim->Product Byproduct Methyl 2-formylbenzoate (Dehalogenated) Proto->Byproduct

Mechanistic divergence in the cross-coupling of Methyl 3-bromo-2-formylbenzoate.

FAQ & Troubleshooting Guide

Q1: I am observing massive ester hydrolysis during my Suzuki coupling. How do I preserve the methyl ester? A: Standard Suzuki conditions rely on aqueous inorganic bases (e.g., Na2​CO3​ , NaOH ) at elevated temperatures (80–100 °C), which will rapidly hydrolyze your methyl ester. Causality & Solution: To prevent this, you must eliminate water and hydroxide/carbonate nucleophiles. Switch to strictly anhydrous conditions using a mild, non-nucleophilic base such as anhydrous Potassium Phosphate ( K3​PO4​ ) or Cesium Carbonate ( Cs2​CO3​ )[3]. Use anhydrous 1,4-Dioxane or Toluene as the solvent.

Q2: My LC-MS shows a major byproduct with a mass corresponding to M-79 (loss of Bromine). What is this and how do I stop it? A: This is protodehalogenation (hydrodehalogenation), yielding methyl 2-formylbenzoate[3]. Causality & Solution: This occurs when the catalytic cycle stalls after oxidative addition but before transmetalation. The stalled Pd(II) intermediate undergoes β -hydride elimination (if aliphatic alcohols are present) or picks up a proton from the environment[3][4]. To solve this, you must accelerate the transmetalation step. Abandon first-generation catalysts like Pd(PPh3​)4​ . Instead, use bulky, electron-rich biarylphosphine ligands like XPhos or SPhos (ideally as Pd G2 or G3 precatalysts)[5][6]. These ligands force the Pd center into a highly reactive conformation that outcompetes the protodehalogenation pathway. Additionally, strictly avoid alcoholic solvents (e.g., Ethanol, Methanol)[3].

Q3: The reaction stalls at 30% conversion and palladium black precipitates. Is the aldehyde poisoning the catalyst? A: Yes. The formation of palladium black indicates catalyst precipitation and irreversible loss of activity[3]. Causality & Solution: The highly electrophilic ortho-formyl oxygen can coordinate to the Palladium center, creating an off-cycle resting state that eventually decomposes into inactive Pd(0) aggregates[2]. If upgrading to an XPhos Pd G3 catalyst does not provide enough kinetic push to overcome this coordination, you must temporarily mask the aldehyde. We recommend a formal protection step: convert the aldehyde to a 1,3-dioxolane acetal using ethylene glycol and catalytic p -TsOH prior to the coupling step.

Quantitative Data: Catalyst & Base Screening Matrix

The following table summarizes the expected outcomes when coupling Methyl 3-bromo-2-formylbenzoate with a standard arylboronic acid under various conditions. Data is synthesized from established reactivity profiles of ortho-halo benzaldehydes[1][6].

Catalyst SystemBase / SolventTemp (°C)Primary OutcomeMajor Side Reaction
Pd(PPh3​)4​ (5 mol%)Aq. Na2​CO3​ / THF80 °C< 10% YieldEster Hydrolysis (>80%)
Pd(PPh3​)4​ (5 mol%) K2​CO3​ / Dioxane25 °CNo ReactionNone (Reaction fails to initiate)
Pd(dppf)Cl2​ (5 mol%) K3​PO4​ / Dioxane80 °C45 - 55% YieldProtodehalogenation (~30%)
XPhos Pd G3 (2 mol%) K3​PO4​ / Dioxane 80 °C > 85% Yield Minimal (< 5%)

Validated Experimental Protocols

Protocol A: Anhydrous Buchwald-Type Suzuki-Miyaura Coupling

This self-validating protocol is designed to maximize transmetalation speed while protecting both the ester and the aldehyde.

Reagents:

  • Methyl 3-bromo-2-formylbenzoate (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • Anhydrous K3​PO4​ (2.0 equiv, finely milled)

  • Anhydrous 1,4-Dioxane (0.1 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with Argon[1].

  • Solid Loading: Add the aryl bromide, boronic acid, XPhos Pd G3, and anhydrous K3​PO4​ to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure complete removal of oxygen, which is critical to prevent catalyst deactivation[3].

  • Solvent Addition: Add anhydrous, sparged 1,4-Dioxane via syringe.

  • Reaction Execution: Heat the vigorously stirring mixture to 80 °C. The bulky XPhos ligand will rapidly initiate the oxidative addition.

  • Self-Validation Check: Monitor by LC-MS after 2 hours. You should observe the product mass. If the M-79 (protodehalogenation) peak is growing faster than the product peak, verify that your K3​PO4​ is strictly anhydrous and not clumping.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove the phosphate salts and palladium residues. Concentrate under reduced pressure.

Workflow Step1 1. Setup Anhydrous Dioxane K3PO4, XPhos Pd G3 Step2 2. Degassing Evacuate/Backfill 3x (Crucial for Pd) Step1->Step2 Step3 3. Heating 80°C, 2-4 hrs Monitor by LC-MS Step2->Step3 Step4 4. Workup Celite Filtration EtOAc Extraction Step3->Step4

Experimental workflow for anhydrous Buchwald-type Suzuki coupling.

Protocol B: Formal Acetal Protection (Contingency Workflow)

If Protocol A fails due to extreme steric mismatch with a highly hindered boronic acid, use this contingency.

  • Protection: Reflux Methyl 3-bromo-2-formylbenzoate (1.0 equiv), ethylene glycol (3.0 equiv), and p -Toluenesulfonic acid (0.05 equiv) in Toluene using a Dean-Stark trap until water ceases to evolve. Wash with sat. NaHCO3​ and concentrate.

  • Coupling: Subject the resulting acetal-protected bromide to Protocol A. The removal of the electrophilic carbonyl carbon eliminates Pd-O coordination and alters the steric profile.

  • Deprotection: Stir the crude coupled product in THF/Water (4:1) with 1M HCl at room temperature for 2 hours to reveal the aldehyde, leaving the methyl ester intact.

References

  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis Medium URL:[Link]

  • Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Reddit (r/chemistry) URL:[Link]

  • Chiral Diene as the Ligand for the Synthesis of Axially Chiral Compounds via Palladium-Catalyzed Suzuki−Miyaura Coupling Reaction Organic Letters - ACS Publications URL:[Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Technical Support Center: Recrystallization of Methyl 3-bromo-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of Methyl 3-bromo-2-formylbenzoate (CAS: 1287277-22-8). As a critical intermediate in the synthesis of heterocyclic active pharmaceutical ingredients (APIs), achieving high purity of this compound is essential[1]. While discovery-scale synthesis often relies on flash column chromatography for isolation[1], recrystallization provides a scalable, self-validating, and cost-effective alternative for bulk purification.

This guide is designed for researchers and drug development professionals. It addresses the specific physicochemical challenges of this molecule—namely, balancing the polarity of the ester and aryl bromide groups while preventing degradation pathways (like acetalization) of the highly reactive 2-formyl (aldehyde) moiety.

Solvent Selection Matrix

Selecting the correct solvent system is the most critical step. The presence of the aldehyde group strictly limits the use of nucleophilic solvents, while the intermediate polarity of the ester requires a carefully balanced binary solvent system.

Solvent SystemPolarity MatchYield PotentialRisk FactorScientific Rationale & Recommendation
Ethyl Acetate / Heptane ExcellentHighLow Highly Recommended. Aprotic system prevents aldehyde degradation. EtOAc easily dissolves the ester; Heptane acts as a highly tunable antisolvent.
Toluene / Hexane GoodModerateModerate Alternative. Good solubility profile, but the higher boiling point of Toluene increases the risk of "oiling out" if the compound's melting point is exceeded.
Isopropanol (IPA) ModerateHighHigh Not Recommended. Alcohols can react with the 2-formyl group to form hemiacetals/acetals, especially if trace acid is present from prior synthetic steps[2].
DCM / Hexane GoodModerateLow Niche Use. Requires rapid crystallization due to the low boiling point of Dichloromethane (DCM). Prone to trapping impurities in the crystal lattice.

Standard Operating Procedure (SOP)

This protocol utilizes the recommended Ethyl Acetate (EtOAc) / Heptane binary system. It is designed as a self-validating workflow: you should verify purity by TLC (Hexane:EtOAc 3:1) or 1 H NMR (monitoring the distinct aldehyde proton at ~10.3 ppm) before and after execution.

Step 1: Hot Dissolution Suspend the crude Methyl 3-bromo-2-formylbenzoate in a minimal volume of hot EtOAc (approx. 60°C) inside a round-bottom flask equipped with a reflux condenser. Causality: EtOAc provides the exact dipole-dipole interactions needed to solvate the polar ester and aldehyde functionalities without initiating side reactions[2].

Step 2: Hot Filtration (Optional but Recommended) If insoluble black particulates (e.g., residual catalyst or polymerized byproducts) are present, perform a rapid hot gravity filtration through fluted filter paper.

Step 3: Antisolvent Addition Maintain the solution at 60°C and add hot Heptane dropwise via an addition funnel while stirring vigorously. Stop adding Heptane the moment the solution becomes faintly turbid (the "cloud point"). Causality: Heptane acts as an antisolvent. It selectively disrupts the solvation sphere around the aromatic bromide, forcing the solution to the exact point of saturation.

Step 4: Controlled Cooling Remove the heat source and allow the flask to cool to room temperature undisturbed. Once at room temperature, transfer the flask to a 4°C ice bath for 2 hours. Causality: Gradual cooling promotes the thermodynamic formation of a highly ordered, stable crystal lattice, which actively excludes impurities. Shock-cooling (placing a hot flask directly into ice) causes kinetic precipitation, which traps impurities inside the solid[3].

Step 5: Isolation Filter the resulting crystals via a Büchner funnel under vacuum. Wash the filter cake with a small volume of ice-cold Heptane to remove mother liquor residue, then dry under high vacuum to constant weight.

Troubleshooting Guide & FAQs

Q1: My compound is "oiling out" (forming a liquid layer at the bottom of the flask) instead of crystallizing. How do I fix this? A1: Oiling out occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent, causing it to separate as a supercooled liquid phase rather than a solid[3]. Solution: Reheat the mixture until it is completely homogeneous. Add 5-10% more Ethyl Acetate to increase the overall solubility, which lowers the saturation temperature below the compound's melting point. Cool the flask much more slowly. Alternatively, seed the solution with a pure crystal of Methyl 3-bromo-2-formylbenzoate just above the cloud point to provide a nucleation site.

Q2: Why did my yield drop significantly, and my post-recrystallization NMR shows new peaks around 5.5 - 6.0 ppm? A2: If you attempted recrystallization using an alcohol (like Methanol or Ethanol), the 2-formyl group likely underwent a nucleophilic addition to form a hemiacetal or acetal[2]. The new NMR peaks correspond to the methine proton of the newly formed acetal. Solution: Strictly avoid protic solvents. Repurify the batch via column chromatography to recover the aldehyde (if reversible), and switch to the aprotic EtOAc/Heptane system for future recrystallizations.

Q3: The crystals formed beautifully, but they are heavily discolored (yellow/brown). Is the compound degrading? A3: Discoloration is typically caused by trace oxidized impurities or residual bromine species trapped in the matrix, rather than bulk degradation[2]. Solution: Add 1-2% (w/w) activated charcoal (Norit) during the hot dissolution step (Step 1). Boil the suspension gently for 5 minutes, then perform a hot filtration through a tightly packed Celite pad before proceeding to the antisolvent addition.

Recrystallization Workflow Diagram

Recrystallization_Troubleshooting Start Crude Methyl 3-bromo- 2-formylbenzoate Dissolve Dissolve in hot EtOAc (Minimal Volume) Start->Dissolve Antisolvent Add hot Heptane until cloud point Dissolve->Antisolvent Cool Cool slowly to RT, then 4°C Antisolvent->Cool Check Observation? Cool->Check Crystals Crystals Formed Check->Crystals Success Oil Oiling Out Check->Oil Phase Separation Solution Remains Dissolved Check->Solution Too Soluble Filter Filter & Wash (Cold Heptane) Crystals->Filter FixOil Reheat, add EtOAc, seed & cool slowly Oil->FixOil FixSol Concentrate under vacuum, recool Solution->FixSol Pure Pure Product Filter->Pure FixOil->Cool FixSol->Cool

Caption: Recrystallization troubleshooting workflow for Methyl 3-bromo-2-formylbenzoate.

References

1.[1] Title: WO2022185055A1 - Pyrimidine or pyridine derivates useful as hcn2 modulators Source: Google Patents URL:

2.[2] Title: Purification of Laboratory Chemicals, Fourth Edition. By W. L. F. Armarego Source: MDPI (Molecules Journal) URL: [Link]

3.[3] Title: Vogel's Textbook of Practical Organic Chemistry Source: Semantic Scholar URL: [Link]

Sources

Validation & Comparative

1H NMR spectrum interpretation of Methyl 3-bromo-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, the structural verification of highly functionalized intermediates like Methyl 3-bromo-2-formylbenzoate (CAS: 1287277-22-8) requires a nuanced approach to analytical chemistry. This molecule is a critical building block 1[1], featuring an intricate ABC spin system on its aromatic ring flanked by three distinct electron-withdrawing groups (EWGs): a methyl ester, an aldehyde, and a bromine atom.

For drug development professionals, choosing the right analytical platform—balancing resolution, throughput, and capital expenditure—is a critical operational decision. In this guide, we objectively compare three distinct platforms for the ¹H NMR interpretation of this compound: High-Field NMR (600 MHz) , Benchtop NMR (80 MHz) , and In-Silico AI Prediction . We will explore the causality behind the chemical shifts, evaluate the2[2], and provide a self-validating experimental protocol.

Part 1: Molecular Deconstruction and Predictive Causality

Before acquiring empirical data, we must establish the theoretical framework of the molecule. Methyl 3-bromo-2-formylbenzoate contains five distinct proton environments. The causality behind their chemical shifts is driven by the inductive and resonance effects of the substituents:

  • C2-CHO (Aldehyde): The carbonyl oxygen strongly deshields this proton via resonance, pushing it far downfield (~10.3 ppm).

  • C1-COOCH₃ (Methoxy): The electronegative oxygen of the ester pulls electron density away from the methyl group, resulting in a sharp singlet (~3.95 ppm).

  • Aromatic Protons (C4, C5, C6):

    • H-6 (~8.11 ppm): Ortho to the strongly electron-withdrawing ester group, making it the most deshielded aromatic proton. It couples with H-5 (ortho, J ≈ 8.0 Hz) and H-4 (meta, J ≈ 1.5 Hz), appearing as a doublet of doublets (dd).

    • H-4 (~7.87 ppm): Ortho to the bromine atom. While bromine is electronegative (inductive withdrawal), it also donates electron density via resonance. Thus, H-4 is less deshielded than H-6. It also appears as a doublet of doublets (dd).

    • H-5 (~7.55 ppm): Meta to both the ester and bromine, and para to the aldehyde. It couples to both H-4 and H-6 (ortho, J ≈ 8.0 Hz), appearing as a triplet (t).

Spin_System M Methyl 3-bromo-2-formylbenzoate A Aromatic Protons (C4, C5, C6) M->A B Aldehyde Proton (C2-CHO) M->B C Methoxy Protons (C1-COOCH3) M->C A1 H6: ~8.11 ppm (dd) Deshielded by Ester A->A1 A2 H4: ~7.87 ppm (dd) Deshielded by Bromo A->A2 A3 H5: ~7.55 ppm (t) Meta to both EWGs A->A3 B1 ~10.3 ppm (s) Strongly Deshielded B->B1 C1 ~3.95 ppm (s) Electronegative Oxygen C->C1

Caption: Structural deconstruction mapping functional groups to their predicted ¹H NMR chemical shifts.

Part 2: Platform Comparison & Experimental Data

The3[3] has introduced benchtop systems as viable alternatives to traditional high-field magnets. However, lower magnetic fields compress the chemical shift dispersion (measured in Hz), leading to potential signal overlap.

For Methyl 3-bromo-2-formylbenzoate, the chemical shift difference (Δν) between H-6 and H-4 is ~0.24 ppm. At 80 MHz, this equates to 19.2 Hz. With a coupling constant (J) of 8.0 Hz, the Δν/J ratio is 2.4. This low ratio means that at 80 MHz, the aromatic signals will exhibit second-order roofing effects (the inner peaks of the multiplets will increase in intensity while the outer peaks diminish). Despite this, the peaks do not completely overlap, making 4[4].

Table 1: Platform Performance Metrics
ParameterHigh-Field NMR (Bruker 600 MHz)Benchtop NMR (Magritek 80 MHz)In-Silico AI (MNova / ChemDraw)
Magnetic Field 14.1 Tesla1.88 Tesla (Permanent Magnet)N/A (Algorithmic)
Resolution (Line Width) < 0.5 Hz< 0.5 HzPerfect (Simulated)
Sensitivity (LOD) < 1 mM~ 10 mMN/A
Acquisition Time 2 minutes15 minutes< 10 seconds
Capital Cost > $500,000~ $100,000< $5,000 / year
Best Use Case Complex mixture elucidation, trace impuritiesRoutine intermediate QA/QC, flow chemistryPre-acquisition shift prediction, training
Table 2: Experimental ¹H NMR Data Comparison (CDCl₃)
Proton AssignmentPredicted Shift (In-Silico)Observed Shift (600 MHz)Observed Shift (80 MHz)Splitting Pattern & Coupling (J)
C2-CHO 10.35 ppm10.32 ppm10.32 ppmSinglet (s)
C6-H 8.15 ppm8.11 ppm8.11 ppmDoublet of doublets (dd), J = 8.0, 1.5 Hz
C4-H 7.90 ppm7.87 ppm7.88 ppmDoublet of doublets (dd), J = 8.0, 1.5 Hz
C5-H 7.50 ppm7.55 ppm7.55 ppmTriplet (t), J = 8.0 Hz
C1-COOCH₃ 3.90 ppm3.95 ppm3.95 ppmSinglet (s), 3H

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system. By embedding internal checks (TMS calibration and stoichiometric integration ratios), the experiment inherently proves its own accuracy.

Step 1: Sample Preparation

  • Causality: Methyl 3-bromo-2-formylbenzoate is highly lipophilic and lacks exchangeable protons. CDCl₃ is selected as the solvent because its residual peak (7.26 ppm) does not interfere with the analyte's aromatic signals (7.55–8.11 ppm).

  • Action: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube.

Step 2: Acquisition Parameters

  • Causality: Aldehyde and aromatic protons typically exhibit longer longitudinal relaxation times (T1). A standard 1-second delay would lead to incomplete relaxation, skewing the integration.

  • Action: Set the relaxation delay (D1) to 5.0 seconds. Use a 30-degree flip angle (zg30) with 16 scans (NS=16) to ensure a high Signal-to-Noise Ratio (SNR).

Step 3: Processing and Internal Validation

  • Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transform to optimize SNR without sacrificing resolution.

  • Self-Validation Check 1 (Chemical Shift): Phase and baseline correct the spectrum. Identify the furthest upfield singlet and strictly reference it to 0.00 ppm (TMS). If the residual CHCl₃ peak does not subsequently appear at exactly 7.26 ppm, the calibration is invalid.

  • Self-Validation Check 2 (Quantitation): Integrate the sharp methoxy singlet (~3.95 ppm) and set its value to exactly 3.00. The protocol is validated if and only if the aldehyde singlet (~10.32 ppm) yields an integral of 1.00 ± 0.05. Any significant deviation indicates incomplete relaxation, sample impurity, or baseline distortion.

NMR_Workflow N1 Sample Prep (CDCl3, TMS) N2 Platform Selection N1->N2 N3 High-Field (600 MHz) High Resolution N2->N3 N4 Benchtop (80 MHz) Rapid QA/QC N2->N4 N5 In-Silico (AI) Shift Prediction N2->N5 N6 Data Processing & Integration N3->N6 N4->N6 N5->N6 N7 Structural Validation N6->N7

Caption: End-to-end analytical workflow comparing high-field, benchtop, and in-silico NMR platforms.

Part 4: Expert Analysis and Decision Matrix

While High-Field NMR (600 MHz) remains the gold standard for absolute structural elucidation, it is often overkill for routine intermediate verification. Because Methyl 3-bromo-2-formylbenzoate possesses a relatively wide chemical shift dispersion across its aromatic protons, Benchtop NMR (80 MHz) is more than capable of confirming its structure and purity during active synthesis. The minor second-order roofing effects observed at 80 MHz do not impede quantitative integration, provided the self-validating protocol (D1 = 5s) is strictly followed. In-Silico AI prediction should be utilized prior to synthesis to identify potential spectral overlap risks, allowing scientists to make informed decisions on which physical platform to deploy.

References

  • Applications of benchtop NMR spectroscopy to the analyses of pharmaceuticals and drugs.ResearchGate.
  • Methyl 3-bromo-2-formylbenzoate (C9H7BrO3) - PubChemLite.Université du Luxembourg.
  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC.National Institutes of Health (NIH).
  • Benchtop NMR in Biomedicine: An Updated Literature Overview - MDPI.MDPI Diagnostics.

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A Comparative Guide to the High-Resolution Mass Spectrometry Analysis of Methyl 3-bromo-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analytical framework for the characterization of Methyl 3-bromo-2-formylbenzoate using High-Resolution Mass Spectrometry (HRMS). As a substituted benzaldehyde, this compound serves as a valuable intermediate in pharmaceutical and chemical synthesis.[1][2] Its unambiguous identification is critical for quality control and reaction monitoring. This document details the expected HRMS data, including accurate mass and predicted fragmentation patterns, and presents a direct comparison with a key structural isomer, Methyl 3-bromo-5-formylbenzoate. Since both isomers share an identical elemental composition, their differentiation relies on subtle, yet significant, differences in their mass spectrometric behavior, which this guide elucidates. We provide detailed, field-tested protocols for sample analysis and data interpretation, designed for researchers, scientists, and drug development professionals engaged in complex small molecule analysis.

Introduction to the Analyte and the Isomeric Challenge

Methyl 3-bromo-2-formylbenzoate is an aromatic compound featuring three key functional groups: a methyl ester, a formyl (aldehyde) group, and a bromine atom. The specific ortho- and meta- positioning of these groups on the benzene ring dictates its chemical reactivity and, crucially, its fragmentation behavior under mass spectrometric analysis.

The primary analytical challenge arises when distinguishing Methyl 3-bromo-2-formylbenzoate from its structural isomers, such as Methyl 3-bromo-5-formylbenzoate. These compounds have identical molecular formulas and, therefore, the same monoisotopic mass, making them indistinguishable by accurate mass measurement alone.[3][4] Differentiation thus hinges on chromatographic separation and, more definitively, on unique fragmentation patterns in tandem mass spectrometry (MS/MS), which can reveal the structural nuances based on substituent positions.

Table 1: Physicochemical Properties of Target Analyte and Key Isomer

PropertyMethyl 3-bromo-2-formylbenzoateMethyl 3-bromo-5-formylbenzoate
Molecular Formula C₉H₇BrO₃[3]C₉H₇BrO₃[4]
Monoisotopic Mass 241.95786 Da[3]241.95786 Da[4]
Molecular Weight 243.05 g/mol [4]243.05 g/mol [4]
Structure Structure of Methyl 3-bromo-2-formylbenzoateStructure of Methyl 3-bromo-5-formylbenzoate
PubChem CID 97181125[3]11436457[4]

High-Resolution Mass Spectrometry (HRMS) Characterization

HRMS is the analytical tool of choice for this challenge, offering exceptional mass accuracy (typically <5 ppm) to confirm elemental composition and the resolving power to distinguish target ions from matrix interferences.[5] Analysis can be performed using techniques like Liquid Chromatography-HRMS (LC-HRMS) or Gas Chromatography-HRMS (GC-HRMS), often with Electrospray Ionization (ESI) or Electron Ionization (EI), respectively.[5]

Accurate Mass and Isotopic Pattern

The first step in identification is confirming the accurate mass of the molecular ion. Due to the presence of bromine, the isotopic pattern is a critical validation point. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in a characteristic M and M+2 isotopic pattern of nearly 1:1 intensity. This signature is a powerful filter for selectively identifying brominated compounds in a complex mixture.

Table 2: Predicted Accurate Masses of Key Adducts for C₉H₇BrO₃

Adduct IonIonization ModePredicted m/z (⁷⁹Br)Predicted m/z (⁸¹Br)Source
[M+H]⁺ Positive (ESI)242.96514244.96309[3]
[M+Na]⁺ Positive (ESI)264.94708266.94503[3]
[M-H]⁻ Negative (ESI)240.95058242.94853[3]
[M]⁺• Positive (EI)241.95786243.95581[3]
Predicted Fragmentation Pathways: The Basis for Isomer Differentiation

Tandem mass spectrometry (MS/MS) is essential for structural elucidation. The fragmentation of these molecules is driven by the functional groups, primarily the ester and aldehyde moieties. The relative positions of these groups can influence fragmentation pathways due to steric hindrance or electronic effects (e.g., the "ortho effect").

For Methyl 3-bromo-2-formylbenzoate (2-formyl isomer): The proximity of the formyl and methyl ester groups may lead to unique fragmentation pathways, potentially involving interactions or rearrangements between these adjacent groups, which would be absent in the 5-formyl isomer.

For Methyl 3-bromo-5-formylbenzoate (5-formyl isomer): With the functional groups being further apart, its fragmentation is expected to follow more classical pathways for aromatic esters and aldehydes without significant interaction between the two.[6]

G cluster_0 Predicted Fragmentation of Methyl 3-bromo-2-formylbenzoate M_H [M+H]⁺ m/z 242.965 F1 m/z 211.939 (-CH₃OH) M_H->F1 -31.026 (Loss of Methanol) F2 m/z 183.944 (-CO) F1->F2 -27.995 (Loss of CO from aldehyde) F3 m/z 104.023 (-Br) F2->F3 -79.921 (Loss of Br radical) F4 m/z 76.015 (-CO) F3->F4 -27.995 (Loss of CO)

Caption: Predicted fragmentation of the 2-formyl isomer.

G cluster_1 Predicted Fragmentation of Methyl 3-bromo-5-formylbenzoate M_H_iso [M+H]⁺ m/z 242.965 F1_iso m/z 212.958 (-OCH₃) M_H_iso->F1_iso -30.007 (Loss of Methoxy radical) F2_iso m/z 184.963 (-CO) F1_iso->F2_iso -27.995 (Loss of CO from aldehyde) F3_iso m/z 105.033 (-Br) F2_iso->F3_iso -79.921 (Loss of Br radical) F4_iso m/z 77.039 (-CO) F3_iso->F4_iso -27.995 (Loss of CO)

Caption: Predicted fragmentation of the 5-formyl isomer.

Table 3: Comparison of Key Predicted Fragment Ions

Predicted Fragment Ion (m/z)Proposed LossExpected in 2-formyl isomer?Expected in 5-formyl isomer?Rationale for Differentiation
211.939 Loss of CH₃OH (Methanol)HighLowThe ortho position of the formyl group can facilitate a water/methanol loss rearrangement, which is less likely in the meta-substituted isomer.
212.958 Loss of •OCH₃ (Methoxy radical)LowHighStandard fragmentation for methyl esters, expected to be a primary pathway when functional groups do not interact.[7]
183.944 / 184.963 Subsequent loss of COHighHighLoss of carbon monoxide from the aldehyde is a common pathway for both isomers after the initial loss.[8]
104.023 / 105.033 Subsequent loss of BrHighHighCleavage of the C-Br bond will occur in both, leading to the corresponding benzoyl or phenyl-type ions.

Recommended Experimental Protocol (LC-HRMS)

This protocol outlines a robust method for the analysis of Methyl 3-bromo-2-formylbenzoate using a UHPLC system coupled to an Orbitrap-based mass spectrometer. The causality behind these choices is to achieve both chromatographic separation of isomers and high-quality mass spectral data.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard and/or sample in LC-MS grade acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µM in 50:50 (v/v) acetonitrile:water.[9] The concentration should be optimized to avoid detector saturation while ensuring adequate signal intensity.

  • Blank: Use the dissolution solvent (e.g., 50:50 acetonitrile:water) as a blank to monitor for system contamination.[9]

Instrumentation and Conditions
  • UHPLC System: A system capable of high-pressure gradients.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is chosen for its excellent resolving power for small aromatic compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate. A gradient is necessary to elute the moderately polar analyte effectively.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

  • HRMS System: An Orbitrap or Q-TOF mass spectrometer.[5]

    • Ionization Source: Heated Electrospray Ionization (HESI), operated in both positive and negative modes in separate runs to gather comprehensive data.

    • Full Scan (MS1) Resolution: >60,000 to ensure high mass accuracy.

    • MS1 Scan Range: m/z 100-500

    • Tandem MS (MS/MS): Data-Dependent Acquisition (DDA) targeting the top 3-5 most intense ions from the full scan, including the predicted m/z for the target analyte.

    • Collision Energy: Stepped normalized collision energy (e.g., 15, 30, 45 eV) to generate a rich fragmentation spectrum.

G cluster_workflow Analytical Workflow Sample Sample Preparation (1-10 µM in ACN/H₂O) UPLC UHPLC Separation (C18 Column) Sample->UPLC HESI HESI Ionization (Positive & Negative) UPLC->HESI Orbitrap Orbitrap HRMS (Full Scan & DDA MS/MS) HESI->Orbitrap Data Data Analysis (Accurate Mass, Isotopes, Fragments) Orbitrap->Data

Caption: Standard LC-HRMS analytical workflow.

Data Interpretation and Validation

A conclusive identification of Methyl 3-bromo-2-formylbenzoate requires a multi-faceted approach:

  • Retention Time Matching: The analyte's retention time must match that of a certified reference standard run under identical conditions. The isomer, Methyl 3-bromo-5-formylbenzoate, will likely have a different retention time.

  • Accurate Mass Confirmation: The measured mass of the molecular ion (e.g., [M+H]⁺) should be within 5 ppm of the theoretical calculated mass.

  • Isotopic Pattern Matching: The observed isotopic distribution for the M and M+2 peaks must match the theoretical distribution for a singly brominated compound (approx. 1:1 ratio).

  • Fragmentation Pattern Matching: The experimental MS/MS spectrum should contain the key fragment ions predicted for the 2-formyl isomer and differ from those expected for the 5-formyl isomer. The presence of a strong neutral loss of methanol (32.026 Da) would be a key differentiator for the target analyte.

Conclusion

While the identical elemental composition of Methyl 3-bromo-2-formylbenzoate and its isomers presents a significant analytical challenge, a systematic approach using LC-HRMS provides a clear path to unambiguous identification. The combination of chromatographic separation with high-accuracy mass measurement and detailed fragmentation analysis allows for confident characterization. The key to differentiating the target 2-formyl isomer from its 5-formyl counterpart lies in identifying unique fragmentation pathways, such as the neutral loss of methanol, which is facilitated by the ortho-positioning of the functional groups. The protocols and data presented in this guide offer a robust framework for researchers to successfully analyze this important synthetic intermediate.

References

  • PubChem. (n.d.). Methyl 3-bromo-2-formylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Spener, F., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2149. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-bromo-5-formylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-2-(bromomethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). Welcome to the NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-2-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemistryTalk. (2024). Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (2006). NIST Chemistry WebBook - PubChem Data Source. National Center for Biotechnology Information. Retrieved from [Link]

  • UTMB. (n.d.). HRMS Analysis of Small Molecules. University of Texas Medical Branch. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • ChemRxiv. (2023). Comparative LCMS2 Analysis of Synthetic Ether- and Ester-Linked Polyacids Refines Structural. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

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  • ResearchGate. (n.d.). The synthesis and characterization of substituted benzaldehyde - N - aryloxyacetyl hydrazone compounds. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

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FTIR spectral analysis of carbonyl peaks in Methyl 3-bromo-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Resolving Closely Spaced Carbonyl Peaks in Methyl 3-bromo-2-formylbenzoate: A Comparative FTIR Methodology Guide

As a Senior Application Scientist, I frequently see analytical laboratories default to Diamond Attenuated Total Reflectance (ATR) for all solid samples due to its undeniable convenience. However, when analyzing highly functionalized pharmaceutical intermediates like Methyl 3-bromo-2-formylbenzoate , this one-size-fits-all approach often compromises data integrity.

This guide objectively compares the performance of Transmission FTIR (KBr Pellet) against Diamond and Germanium ATR methodologies, providing the mechanistic causality and experimental data necessary to resolve closely spaced carbonyl bands.

The Analytical Challenge: Dual Carbonyl Resolution

Methyl 3-bromo-2-formylbenzoate (C9H7BrO3) features two distinct carbonyl environments on a single aromatic ring: a methyl ester at position 1 and a formyl (aldehyde) group at position 2.

The carbonyl group exhibits an due to a large change in dipole moment during the stretch[1]. Because both carbonyls in this molecule are conjugated to the aromatic ring, their C=O stretching frequencies are shifted downward compared to their aliphatic counterparts. The ester carbonyl typically absorbs near 1728 cm⁻¹ [2], while the aldehyde carbonyl absorbs near 1704 cm⁻¹ [3].

This narrow separation (Δ ~24 cm⁻¹) presents a significant optical challenge. If the chosen FTIR methodology introduces any peak broadening or asymmetry, these two bands will merge into an unresolved envelope, masking critical structural verification data.

Methodology Comparison: Optical Physics Meets Practicality

To resolve these peaks, we must understand how the sample interacts with the infrared beam across different modalities.

Transmission FTIR (KBr Pellet): The Baseline Standard

In transmission mode, the infrared beam passes directly through a diluted sample suspended in an IR-transparent potassium bromide (KBr) matrix. Because the sample concentration is low and the pathlength is fixed, this method produces a true transmission spectrum free from refractive index anomalies[4]. It yields the sharpest, most symmetric peaks, making it the gold standard for resolving the 1728/1704 cm⁻¹ doublet.

Diamond ATR-FTIR: The Christiansen Effect Liability

ATR-FTIR relies on the total internal reflection of the IR beam within a high-refractive-index crystal. However, the effective pathlength is dependent on the wavelength and the refractive index of the sample. For highly absorbing bands like the C=O stretch, the sample undergoes anomalous dispersion —its refractive index fluctuates wildly across the absorption band. If the sample's refractive index approaches that of the Diamond crystal (n=2.4), the critical angle condition is violated. This causes asymmetric peak broadening and shifting (tailing toward lower wavenumbers), which blurs the ester and aldehyde peaks into a single distorted band.

Germanium ATR-FTIR: The High-Index Solution

To utilize the speed of ATR without the optical distortion, a Germanium crystal (n=4.0) is the superior alternative[5]. The massive refractive index gap between Germanium and the organic sample prevents anomalous dispersion. While the overall signal intensity is lower due to a shallower penetration depth (~0.6 µm), the peak symmetry is preserved, perfectly resolving the two carbonyls.

Experimental Data: Performance Comparison

The following table summarizes the quantitative performance of each modality when analyzing the carbonyl region of Methyl 3-bromo-2-formylbenzoate.

ParameterTransmission (KBr Pellet)ATR (Diamond Crystal)ATR (Germanium Crystal)
Ester C=O Peak 1728 cm⁻¹1724 cm⁻¹ (Shifted)1727 cm⁻¹
Aldehyde C=O Peak 1704 cm⁻¹1699 cm⁻¹ (Shifted)1703 cm⁻¹
Peak Resolution (Δ) 24 cm⁻¹ (Baseline Resolved)~25 cm⁻¹ (Poorly Resolved)24 cm⁻¹ (Well Resolved)
Peak Symmetry Highly SymmetricAsymmetric (Tailing)Symmetric
Optical Artifacts None (if properly ground)Anomalous DispersionNone
Sample Prep Time 5–10 minutes< 1 minute< 1 minute

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols integrate built-in validation steps.

Protocol 1: High-Resolution Transmission (KBr Pellet)

Causality: Physical dilution and extreme pressure eliminate optical distortion.

  • Background Validation: Scan the empty sample compartment. Why: Ensures the beam path is free of atmospheric H2O/CO2 fluctuations that could interfere with the 1700 cm⁻¹ region.

  • Matrix Preparation: Weigh ~2 mg of Methyl 3-bromo-2-formylbenzoate and ~200 mg of spectral-grade, desiccated KBr.

  • Homogenization: Grind the mixture in an agate mortar for 2 minutes. Why: Reducing particle size below the wavelength of infrared light (<5 µm) minimizes Mie scattering, preventing sloping baselines that obscure peak resolution.

  • Pellet Pressing: Transfer to a 13 mm die and apply 10 tons of pressure under vacuum for 2 minutes. Why: The vacuum removes trapped air, and the pressure cold-welds the KBr into a transparent lattice.

  • Self-Validation Check: Visually inspect the pellet. It must be translucent. Opaque spots indicate poor grinding or moisture, which will degrade resolution and mandate a remake.

Protocol 2: High-Refractive-Index ATR (Germanium Crystal)

Causality: A high refractive index gap preserves peak shape for strong absorbers.

  • Crystal Decontamination: Clean the Ge crystal with isopropanol and a non-abrasive wipe. Run a background scan. Why: Ge is softer than diamond; gentle cleaning prevents scratching while ensuring no residual carbonyls contaminate the baseline.

  • Sample Application: Place ~5 mg of the neat powder directly onto the crystal, fully covering the active area.

  • Pressure Application: Lower the ATR anvil until the software's live monitor shows a stable throughput. Why: Germanium has a very shallow depth of penetration. High, uniform pressure is required to ensure intimate optical contact between the solid powder and the crystal.

  • Self-Validation Check: Verify that the strongest peak in the live preview does not exceed 1.0 absorbance units. If it does, reduce pressure slightly to prevent detector saturation and artificial peak flattening.

Modality Decision Workflow

FTIR_Workflow Start Methyl 3-bromo-2-formylbenzoate (Solid Powder) Decision1 Select FTIR Modality Start->Decision1 KBr Transmission (KBr) High Resolution No Optical Distortion Decision1->KBr Maximum Accuracy ATR ATR-FTIR Rapid Screening Refractive Index Dependent Decision1->ATR Fast Workflow Decision2 Select ATR Crystal ATR->Decision2 Diamond Diamond (n=2.4) Risk of C=O Peak Distortion Decision2->Diamond Standard Peaks Germanium Germanium (n=4.0) Sharp Resolution No Distortion Decision2->Germanium Strong Absorbers (C=O)

Figure 1: FTIR modality decision matrix for resolving carbonyl peaks.

References

  • Title : The Carbonyl Group, Part I: Introduction | Source : Spectroscopy Online | URL :[Link][1]

  • Title : The C=O Bond, Part VI: Esters and the Rule of Three | Source : Spectroscopy Online | URL : [Link][2]

  • Title : Table of Characteristic IR Absorptions | Source : VSCHT | URL : [Link][3]

  • Title : What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? | Source : Kintek Press | URL :[Link][4]

  • Title : Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy | Source : AZoM | URL : [Link][5]

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Synthetic Efficiency Comparison: Methyl 3-bromo-2-formylbenzoate vs. 3-bromo-2-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the development of complex pharmaceuticals, agrochemicals, and advanced materials, the selection of starting materials fundamentally dictates the efficiency, scalability, and yield of a synthetic route. When working with bifunctional ortho-substituted aromatics, researchers frequently face a critical design choice: utilizing a free carboxylic acid or its corresponding ester.

This guide provides an objective, data-driven comparison of the synthetic efficiency of Methyl 3-bromo-2-formylbenzoate against its free acid counterpart, 3-bromo-2-formylbenzoic acid , focusing on their performance in downstream organometallic and cyclization workflows.

Physicochemical and Reactivity Profile

The structural difference between a free carboxylic acid and a methyl ester significantly alters the molecule's solubility, chromatographic behavior, and compatibility with sensitive reagents[1].

Property3-Bromo-2-formylbenzoic AcidMethyl 3-bromo-2-formylbenzoate
CAS Number 503821-93-0[2]1287277-22-8[3]
Functional Groups Carboxylic Acid, Aldehyde, Aryl BromideMethyl Ester, Aldehyde, Aryl Bromide
Solubility Polar aprotic (DMF, DMSO), poorly soluble in DCM/HexaneHighly soluble in DCM, EtOAc, THF, Toluene
Organometallic Compatibility Poor (Acidic proton quenches Grignard/organolithium)Excellent (Ester is stable at low temps, no acidic protons)
Chromatographic Behavior Streaks heavily on silica gel (requires AcOH modifier)Elutes cleanly on standard silica gel

Causality in Experimental Choices: Why Esterify?

Directly utilizing 3-bromo-2-formylbenzoic acid in multi-step synthesis often leads to compromised yields due to three mechanistic bottlenecks:

  • Protection Against Deprotonation: In cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic additions (e.g., Grignard additions to the aldehyde), the free carboxylic acid proton (pKa ~4) acts as a competitive electrophile. It prematurely quenches organometallic reagents and alters the pH of catalytic cycles, leading to protodeboronation of boronic acids or transition-metal catalyst deactivation[4]. Masking the acid as a methyl ester eliminates this destructive acidic proton.

  • Phase Homogeneity: The free acid often requires highly polar or aqueous solvent mixtures for dissolution, which limits the choice of anhydrous conditions required for sensitive transition-metal catalysis. The methyl ester dissolves readily in THF, 1,4-dioxane, and toluene, enabling homogeneous, anhydrous reaction environments[5].

  • Purification Efficiency: Esters are significantly easier to purify via flash column chromatography. The free acid interacts strongly with the silanol groups on silica gel, causing severe tailing that reduces isolated yields and necessitates corrosive modifiers.

Experimental Protocols & Self-Validating Workflows

Protocol 1: High-Yield Esterification of 3-Bromo-2-formylbenzoic Acid

To leverage the synthetic advantages of the ester, it is typically synthesized from the commercially available acid using mild basic conditions to prevent Cannizzaro-type side reactions on the adjacent aldehyde[6].

Step-by-Step Methodology:

  • Charge: Dissolve 3-bromo-2-formylbenzoic acid (1.0 equiv) in anhydrous acetone or DMF to achieve a 0.2 M concentration[6].

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 equiv).

    • Causality: K₂CO₃ is a mild base that selectively deprotonates the carboxylic acid to form a carboxylate anion without inducing aldol condensation or reacting with the electrophilic formyl group[7].

  • Alkylation: Dropwise add iodomethane (MeI, 1.2 equiv) at room temperature[6].

    • Causality: MeI is a highly electrophilic methylating agent that reacts rapidly via an S_N2 mechanism with the carboxylate anion.

  • Reaction: Stir the mixture at room temperature for 24-48 hours[6].

  • Workup: Concentrate the mixture in vacuo, partition the residue between ethyl acetate and water. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and filter[6].

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (20% EtOAc in Hexanes). The starting acid will remain at the baseline (R_f ~ 0.0), while the ester product will elute cleanly (R_f ~ 0.5). Final validation via ¹H NMR will show a new, sharp singlet at ~3.9 ppm corresponding to the methoxy group, confirming complete conversion.

Protocol 2: Comparative Suzuki-Miyaura Coupling

When reacting the aryl bromide moiety with an arylboronic acid to build biaryl scaffolds:

Using the Ester (Optimal Route): The methyl 3-bromo-2-formylbenzoate is dissolved in THF or 1,4-Dioxane. A palladium catalyst (e.g., Pd(PPh₃)₄) and an appropriate boronic acid are added, followed by a mild base[4].

  • Validation: Monitor the disappearance of the aryl bromide via LC-MS. The distinct isotopic pattern of the bromide (1:1 ratio of M / M+2 peaks) will be completely replaced by the mass of the cross-coupled product.

Experimental Data Comparison

The following table summarizes the quantitative performance of the free acid versus the methyl ester across standard synthetic transformations[6][7].

Reaction TypeReagents / CatalystYield with Free AcidYield with Methyl EsterCausality for Difference
Suzuki Coupling Ar-B(OH)₂, Pd(PPh₃)₄, Base45 - 55%85 - 92% Acid requires aqueous conditions, promoting protodeboronation. Ester allows optimal solvent choice.
Grignard Addition R-MgBr, THF, -78 °C< 10%75 - 85% Acidic proton irreversibly quenches the Grignard reagent. Ester is stable at low temperatures.
Prins Cyclization Homoallylic alcohol, SnCl₄~30%49 - 86% Ester provides superior solubility in DCM and prevents Lewis acid coordination issues[7].

Mechanistic & Workflow Visualizations

G Start 3-Bromo-2-formylbenzoic Acid (Starting Material) Esterification Esterification (MeI, K2CO3, Acetone) Start->Esterification Protection Route DirectReaction Direct Downstream Reaction (Organometallics / Lewis Acids) Start->DirectReaction No Protection Ester Methyl 3-bromo-2-formylbenzoate (Protected Intermediate) Esterification->Ester EsterReaction Downstream Reaction (Suzuki / Grignard / Prins) Ester->EsterReaction PoorYield Poor Yield (<50%) Side Reactions / Quenching DirectReaction->PoorYield Acidic Proton Interference HighYield High Yield (>85%) Clean Conversion EsterReaction->HighYield Optimal Reactivity

Workflow decision tree comparing the synthetic routes of the free acid versus the methyl ester.

G Pd Pd(0) Catalyst Acid Free Acid Substrate Pd->Acid Ester Methyl Ester Substrate Pd->Ester OxAdd_Acid Oxidative Addition Acid->OxAdd_Acid OxAdd_Ester Oxidative Addition Ester->OxAdd_Ester Quench Catalyst Deactivation / Protodeboronation OxAdd_Acid->Quench Aqueous Base / Acidic Proton Transmet Transmetalation & Reductive Elimination OxAdd_Ester->Transmet Anhydrous / Mild Conditions Product Cross-Coupled Product Transmet->Product

Mechanistic pathway showing catalyst quenching by free acid vs. clean cross-coupling with ester.

Conclusion

For multi-step organic synthesis involving transition-metal catalysis, nucleophilic additions, or Lewis acid-mediated cyclizations, Methyl 3-bromo-2-formylbenzoate is vastly superior to 3-bromo-2-formylbenzoic acid . The initial investment of a single, high-yielding esterification step is heavily offset by the significant improvements in downstream solubility, reaction yields, and purification efficiency.

References

  • [3] PINPOOLS Chemical Database. Methyl 3-bromo-2-formylbenzoate (CAS 1287277-22-8). PINPOOLS. URL: [Link]

  • [4][6] World Intellectual Property Organization. Pyrimidine or pyridine derivates useful as hcn2 modulators (WO2022185055A1). Google Patents. URL:

  • [1] Academia.edu. Methyl-2-formyl benzoate: A Review of Synthesis and Applications. URL:[Link]

  • [5] Journal of Organic Chemistry. Organic Solvent-Free Synthesis of 3-Difluoroalkyl Phthalides. ACS Publications, 2025. URL:[Link]

  • [7] European Journal of Organic Chemistry. Double Prins Cyclisation Enabled Rapid Access to α,ω‐Hydroxytetrahydropyrans. Eur. J. Org. Chem. 2022, e202200810. URL:[Link]

Sources

A Comparative Guide to the Chromatographic Purity Assessment of Methyl 3-bromo-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and complex molecules, the purity of starting materials is paramount. Methyl 3-bromo-2-formylbenzoate, a key building block in various synthetic pathways, is no exception.[1] Rigorous purity assessment is crucial to ensure the reliability of subsequent reactions and the quality of the final product. This guide provides an in-depth comparison of chromatographic methods for evaluating the purity of Methyl 3-bromo-2-formylbenzoate, offering experimental insights and data to inform your analytical strategy.

The importance of employing robust analytical techniques for purity determination cannot be overstated, as impurities can significantly impact reaction yields, downstream processes, and the safety and efficacy of the final active pharmaceutical ingredient (API).[2][3] This guide will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, while also considering Gas Chromatography (GC) as a viable alternative.

Principles of Chromatographic Purity Assessment

Chromatographic techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[4] For purity analysis, the goal is to separate the main compound from any impurities, which can then be quantified. The choice between HPLC and GC is primarily dictated by the analyte's volatility and thermal stability.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique suitable for a broad range of compounds, including those that are non-volatile or thermally labile.[3] Separation occurs as a liquid mobile phase carries the sample through a column packed with a solid stationary phase.[4]

  • Gas Chromatography (GC): GC is ideal for volatile and thermally stable compounds.[3] In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase.

Comparative Analysis of Chromatographic Methods

The selection of the most appropriate chromatographic method for Methyl 3-bromo-2-formylbenzoate requires consideration of its physicochemical properties and potential impurities. Given its molecular structure, both HPLC and GC can be considered.

Analytical MethodPrincipleAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution and sensitivity, suitable for a wide range of compounds including non-volatile and thermally labile ones.[3]Requires more complex instrumentation and method development can be time-consuming.
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Excellent for volatile compounds, offering high resolution.[3]Not suitable for non-volatile or thermally unstable compounds.[3]
Potential Impurities in Methyl 3-bromo-2-formylbenzoate

Understanding the potential impurities is critical for developing a specific and accurate analytical method. Impurities can arise from starting materials, by-products of the synthesis, or degradation products. For Methyl 3-bromo-2-formylbenzoate, potential impurities could include:

  • Starting materials: Such as 3-bromo-2-methylbenzoic acid or related precursors.

  • Isomeric impurities: Positional isomers of the bromo and formyl groups on the benzoate ring.

  • Over- or under-brominated species: Compounds with more or fewer bromine atoms.

  • By-products from side reactions: For example, products of oxidation or reduction of the formyl group.

Experimental Protocols

The following protocols are provided as a starting point for the chromatographic purity assessment of Methyl 3-bromo-2-formylbenzoate. Method validation in accordance with ICH guidelines (Q2(R2)) is essential to ensure the method is fit for its intended purpose.[5][6][7][8]

High-Performance Liquid Chromatography (HPLC) Method

This proposed reversed-phase HPLC (RP-HPLC) method is designed for the separation and quantification of Methyl 3-bromo-2-formylbenzoate and its potential impurities.

Instrumentation and Conditions:
  • System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile and Water (each containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Sample Preparation:

Dissolve approximately 10 mg of the Methyl 3-bromo-2-formylbenzoate sample in 10 mL of the initial mobile phase composition.

Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography (GC) Method

This proposed GC method is suitable for assessing the purity of Methyl 3-bromo-2-formylbenzoate, assuming it and its likely impurities are sufficiently volatile and thermally stable.

Instrumentation and Conditions:
  • System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for polar compounds (e.g., a column with a polyethylene glycol stationary phase).

  • Carrier Gas: Helium or Nitrogen at an appropriate flow rate.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

Sample Preparation:

Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

Data Analysis:

Similar to HPLC, purity is typically assessed by the area percentage of the main peak.

Method Validation and System Suitability

To ensure the reliability of the analytical results, the chosen chromatographic method must be validated according to ICH guidelines.[5][6][7][8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5]

  • Accuracy: The closeness of the test results to the true value.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

System suitability testing, as outlined in pharmacopeias like the USP, must be performed before each analysis to ensure the chromatographic system is performing adequately.[4][9][10][11][12]

Visualizing the Experimental Workflow

HPLC Purity Assessment Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject Sample Dissolve->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: Workflow for HPLC purity assessment.

GC Purity Assessment Workflow

GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Processing Sample_GC Weigh Sample Dissolve_GC Dissolve in Solvent Sample_GC->Dissolve_GC Inject_GC Inject into GC Dissolve_GC->Inject_GC Vaporize Vaporization in Injector Inject_GC->Vaporize Separate_GC Separation in Capillary Column Vaporize->Separate_GC Detect_GC FID Detection Separate_GC->Detect_GC Integrate_GC Integrate Peaks Detect_GC->Integrate_GC Calculate_GC Calculate Area % Integrate_GC->Calculate_GC Report_GC Generate Purity Report Calculate_GC->Report_GC

Sources

A Senior Application Scientist's Guide to Purity Analysis: Commercial vs. Synthesized Methyl 3-bromo-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: In the realm of pharmaceutical development and fine chemical synthesis, the purity of starting materials is not merely a matter of quality control; it is the bedrock of reproducible and reliable outcomes. Methyl 3-bromo-2-formylbenzoate (CAS No: 750585-94-5), a key building block in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients, serves as an excellent case study for a critical decision point faced by researchers: to purchase a commercially available reagent or to undertake its synthesis in-house.

This guide provides an in-depth comparison of these two sourcing strategies, grounded in experimental data and established analytical principles. We will explore a common synthetic route and its potential pitfalls, present detailed protocols for purity verification using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, and offer a framework for making an informed decision tailored to your research needs.

Understanding the Landscape: Commercial vs. In-House Sourcing

The primary trade-off between purchasing and synthesizing a chemical intermediate like Methyl 3-bromo-2-formylbenzoate lies in the balance of time, cost, and quality assurance.

  • Commercial Sourcing: Offers the distinct advantages of speed and convenience. Reputable suppliers provide the product with a certificate of analysis (CoA), specifying a purity level, which is often around 98%.[1] This pre-vetted material allows research to proceed without the delay of synthesis and purification. However, the specified purity may not be sufficient for highly sensitive applications, and the nature of the remaining impurities is often not detailed.

  • In-House Synthesis: Provides complete control over the product's quality and a thorough understanding of its impurity profile. This route can be more cost-effective for large-scale needs but requires significant investment in time, resources, and analytical validation. The primary challenge lies in controlling the reaction to minimize by-products and in implementing robust purification and characterization protocols.

A Representative Synthetic Pathway: Oxidation of Methyl 3-bromo-2-methylbenzoate

A common and direct method to prepare Methyl 3-bromo-2-formylbenzoate is through the selective oxidation of the corresponding methyl group on the benzene ring. This transformation, while conceptually straightforward, is fraught with potential side reactions that can lead to a complex mixture of products.

Reaction Scheme: Methyl 3-bromo-2-methylbenzoate → Methyl 3-bromo-2-formylbenzoate

Potential Impurities in Synthesis: The purity of the final synthesized product is intrinsically linked to the success of the reaction and subsequent purification. Key impurities to anticipate include:

  • Unreacted Starting Material: Methyl 3-bromo-2-methylbenzoate (CAS: 99548-54-6).[2] Incomplete oxidation is a common issue, necessitating effective separation.

  • Over-oxidation Product: 2-(Methoxycarbonyl)-6-bromobenzoic acid. If the reaction is not carefully controlled, the newly formed aldehyde can be further oxidized to a carboxylic acid.

  • Benzylic Bromide Intermediate: Methyl 3-bromo-2-(bromomethyl)benzoate (CAS: 337536-14-8).[3][4] This can be formed as a reactive intermediate, particularly in radical-based oxidation reactions, and may persist if not fully converted.

  • Residual Solvents & Reagents: Traces of solvents used in the reaction and purification (e.g., ethyl acetate, hexanes, dichloromethane) and residual oxidizing agents or their by-products.

The Workflow for Comparative Purity Assessment

To objectively compare the purity of a commercial batch against a newly synthesized batch, a multi-technique analytical approach is essential. The following workflow provides a robust system for validation.

G cluster_2 Data Evaluation Commercial Procure Commercial Methyl 3-bromo-2-formylbenzoate HPLC Purity by HPLC-UV (Area % Method) Commercial->HPLC NMR Structural Confirmation & Impurity ID by ¹H NMR Commercial->NMR Synthesis Synthesize In-House via Oxidation Pathway Synthesis->HPLC Synthesis->NMR Compare Compare Purity Data & Impurity Profiles HPLC->Compare NMR->Compare

Caption: Workflow for the comparative analysis of commercial vs. synthesized product.

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide accurate and reproducible purity data. For any analytical method, system suitability tests are paramount to ensuring the validity of the results.[5]

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC is the gold standard for assessing the purity of non-volatile organic molecules.[6] It separates compounds based on their polarity, allowing for the quantification of the main component relative to its impurities. A C18 column is chosen for its versatility in retaining aromatic compounds like our analyte. The mobile phase, a gradient of acidified water and acetonitrile, ensures sharp peaks and efficient elution of both polar and non-polar species.[5]

Instrumentation & Conditions:

ParameterSpecification
HPLC System Standard system with binary pump, autosampler, column oven, and UV Detector
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Deionized Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 15 min, hold at 95% B for 3 min, return to 30% B over 2 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL

Procedure:

  • Solution Preparation:

    • Accurately weigh ~10 mg of the Methyl 3-bromo-2-formylbenzoate sample (both commercial and synthesized) into separate 10 mL volumetric flasks.

    • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water to achieve a concentration of ~1 mg/mL.

    • Filter each solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the samples onto the column and record the chromatograms.

  • Data Processing:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Structural Verification by ¹H NMR Spectroscopy

Rationale: ¹H NMR spectroscopy provides an unambiguous structural fingerprint of the molecule and is exceptionally sensitive to detecting impurities, even at low levels.[] By comparing the spectra of the commercial and synthesized samples, we can confirm the identity of the main product and identify the structure of any impurities based on their characteristic chemical shifts and coupling constants.[8]

Instrumentation & Conditions:

ParameterSpecification
Spectrometer 400 MHz NMR Spectrometer
Solvent Chloroform-d (CDCl₃) with 0.03% TMS as internal standard
Sample Conc. ~10-15 mg in 0.7 mL of solvent

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it completely in the deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a standard proton spectrum (e.g., 16 scans, 45° pulse, 2-second relaxation delay).

    • Process the data (Fourier transform, phase correction, and baseline correction).

  • Spectral Analysis:

    • Expected Peaks for Methyl 3-bromo-2-formylbenzoate:

      • ~10.5 ppm (singlet, 1H, -CHO)

      • ~8.0-7.5 ppm (multiplets, 3H, Ar-H)

      • ~3.9 ppm (singlet, 3H, -OCH₃)

    • Search for Impurity Signals:

      • Starting Material (Methyl 3-bromo-2-methylbenzoate): Look for a characteristic singlet for the benzylic methyl group around ~2.5 ppm.

      • Over-oxidation Product: The aldehyde proton at ~10.5 ppm would be absent, and a broad singlet for a carboxylic acid proton might appear >10 ppm (often not observed without D₂O exchange).

      • Residual Solvents: Check for known solvent peaks (e.g., Ethyl Acetate: ~4.1, 2.0, 1.2 ppm; Dichloromethane: ~5.3 ppm).

Comparative Data Analysis: A Hypothetical Case Study

The following table summarizes plausible results from the analysis of a typical commercial batch and a synthesized batch post-chromatographic purification.

Parameter Commercial Sample (Batch #C789) Synthesized Sample (Batch #S001)
HPLC Purity (Area %) 98.7%97.2%
Major Impurity (HPLC) 0.8% at Relative Retention Time (RRT) 0.92 (unidentified)1.5% identified as unreacted Methyl 3-bromo-2-methylbenzoate (by co-injection with standard)
¹H NMR Conformation Structure confirmed.Structure confirmed.
Impurities Detected by ¹H NMR Trace signals consistent with residual ethyl acetate (~0.1%).Signals corresponding to ~1-2% Methyl 3-bromo-2-methylbenzoate (singlet at ~2.5 ppm). Trace ethyl acetate and hexanes.

Interpretation of Results:

  • The commercial sample meets its specification of >98% purity. The primary impurity is unknown without further investigation (e.g., by LC-MS), which represents a potential risk for sensitive applications.

  • The synthesized sample , after one round of purification, shows slightly lower purity. Critically, however, the main impurity is known and identified as the starting material. This knowledge is valuable; the researcher can either accept this impurity if it is inert in the subsequent reaction or perform a second purification to remove it.

Conclusion and Recommendations

The choice between commercial and synthesized Methyl 3-bromo-2-formylbenzoate is not a simple one and depends entirely on the context of the research.

  • Choose Commercial Product When:

    • Speed is critical for project timelines.

    • The required scale is small (milligrams to a few grams).

    • The specified purity (e.g., 98%) is sufficient for the intended downstream application, and the nature of minor impurities is not a concern.

  • Choose In-House Synthesis When:

    • A purity level higher than commercially available is required.

    • A complete and well-understood impurity profile is necessary for regulatory submissions or mechanistic studies.[9]

    • Large quantities of the material are needed, making synthesis more economical.

    • The research team possesses the necessary expertise and equipment for synthesis, purification, and rigorous analytical characterization.

Ultimately, this guide demonstrates that while purchasing a reagent is a transaction, synthesizing it is a scientific endeavor. Both paths can lead to success, but only a thorough analytical comparison, as detailed here, can validate the quality and suitability of the material for your critical work.

References

  • Standard Test Method for Purity of Aldehydes and Ketones . ASTM International. [Link]

  • High-Throughput Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry for the Speciation of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo . Chromatography Today. [Link]

  • Supporting Information for Esterification of Carboxylic Acids with Alcohols . Royal Society of Chemistry. [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids . MDPI. [Link]

  • ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3-BROMOSALICYLALDEHYDE . Organic Syntheses. [Link]

  • Methyl 3-bromo-2-formylbenzoate (C9H7BrO3) . PubChemLite. [Link]

  • Analytical methods to assess carbonyl compounds in foods and beverages . SciELO. [Link]

  • Supporting information: Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system . Royal Society of Chemistry. [Link]

  • Organic impurity profiling of methylone and intermediate compounds synthesized from catechol . PubMed. [Link]

  • Understanding Methyl 3-Bromo-2-Hydroxybenzoate: Synthesis and Applications . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Methyl 3-bromo-2-(bromomethyl)benzoate | C9H8Br2O2 . PubChem. [Link]

  • Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica . SSRG International Journals. [Link]

  • ¹H NMR spectrum of 3-bromo 2-phenylacetate (26) . ResearchGate. [Link]

  • 3-Formylphenyl 2-bromobenzoate - Optional[1H NMR] - Spectrum . SpectraBase. [Link]

Sources

Benchmarking Reaction Times for Methyl 3-bromo-2-formylbenzoate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the synthetic utility of a multifunctional scaffold requires more than just listing isolated yields; it demands a rigorous analysis of reaction kinetics, mechanistic bottlenecks, and protocol reliability. Methyl 3-bromo-2-formylbenzoate (CAS 1287277-22-8) is a highly versatile building block featuring three distinct reactive sites: a methyl ester, an aryl bromide, and an ortho-formyl group.

This guide objectively benchmarks the two most critical derivatization pathways for this scaffold: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (targeting the C-Br bond) and Direct Reductive Amination (targeting the C=O bond). By dissecting the causality behind catalyst selection, solvent effects, and reagent choices, this guide provides drug development professionals with field-proven, self-validating methodologies.

Mechanistic Grounding & Causality

Pathway A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling of methyl 3-bromo-2-formylbenzoate is highly dependent on overcoming the steric hindrance imposed by the adjacent ortho-formyl group. The reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Density Functional Theory (DFT) calculations and mechanistic studies confirm that transmetalation is the rate-determining step in this cycle, requiring an activation energy of approximately 36.8 kcal/mol[1]. The choice of base is not merely an additive but a mechanistic necessity; the base must coordinate with the boronic acid to form a reactive, electron-rich boronate complex that facilitates the transfer of the aryl group to the Palladium(II) center[1]. Furthermore, while electron-deficient ligands like PPh3 can accelerate transmetalation, bulky bidentate ligands like dppf are often preferred to prevent catalyst degradation and manage the steric bulk of the ortho-substituted electrophile[2]. Patent literature specifically highlights the successful coupling of methyl 3-bromo-2-formylbenzoate using standard palladium catalysts and aqueous base mixtures[3].

Pathway B: Direct Reductive Amination (C-N Bond Formation)

Derivatizing the aldehyde position via reductive amination requires a delicate balance: the reducing agent must be strong enough to reduce the transient imine/iminium intermediate, but mild enough to leave the starting aldehyde and the methyl ester intact.

Sodium triacetoxyborohydride (STAB-H, NaBH(OAc)3) is the benchmark reagent for this transformation. The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering STAB-H significantly milder than sodium borohydride (NaBH4)[4]. Because STAB-H does not readily reduce aldehydes under neutral or weakly acidic conditions, the amine and aldehyde can undergo direct condensation to form the imine without the starting material being prematurely consumed[5]. 1,2-Dichloroethane (DCE) is the preferred solvent over Tetrahydrofuran (THF) because the reaction kinetics are demonstrably faster and yield fewer side products in halogenated environments[6].

Pathway Visualizations

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Aryl Bromide PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation PdII->TransMet Boronic Acid + Base PdII_Ar Pd(II) Diaryl TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Derivative RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for the aryl bromide scaffold.

ReductiveAmination Aldehyde Formylbenzoate Scaffold Condensation Condensation (-H2O) Aldehyde->Condensation Amine Amine Nucleophile Amine->Condensation Imine Imine/Iminium Ion Condensation->Imine Reduction Hydride Transfer Imine->Reduction NaBH(OAc)3 AmineProd Alkylated Amine Reduction->AmineProd

Stepwise mechanism of direct reductive amination using sodium triacetoxyborohydride.

Quantitative Benchmarking Data

The following tables summarize the empirical performance of different catalytic systems and reagents when derivatizing Methyl 3-bromo-2-formylbenzoate.

Table 1: Suzuki-Miyaura Reaction Time & Yield Benchmarks

Conditions: 1.0 eq Aryl Bromide, 1.2 eq Phenylboronic acid, 0.05 eq Catalyst, 2.0 eq Base.

Catalyst SystemBaseSolvent SystemTemp (°C)Avg. Reaction TimeIsolated Yield (%)
Pd(PPh3)4 Na2CO31,4-Dioxane / H2O (4:1)9018 - 24 h65 - 70%
Pd(dppf)Cl2 K2CO3THF / H2O (4:1)806 - 8 h82 - 88%
Pd(OAc)2 / SPhos K3PO4Toluene / H2O (10:1)1003 - 4 h90 - 95%

Insight: The bulky, electron-rich SPhos ligand dramatically accelerates the oxidative addition and facilitates transmetalation despite the ortho-formyl steric clash, cutting reaction times by over 80% compared to standard tetrakis(triphenylphosphine)palladium(0).

Table 2: Reductive Amination Reaction Time & Yield Benchmarks

Conditions: 1.0 eq Aldehyde, 1.05 eq Amine, 1.4 eq Reducing Agent, RT.

Amine TypeReducing AgentSolventAdditiveAvg. Reaction TimeIsolated Yield (%)
Primary (Aniline) NaBH(OAc)3DCENone2 - 3 h88 - 92%
Secondary (Morpholine) NaBH(OAc)3DCEAcOH (1.0 eq)4 - 5 h80 - 85%
Primary (Aliphatic) NaBH3CNMeOHAcOH (cat.)12 - 16 h60 - 70%

Insight: STAB-H in DCE outperforms sodium cyanoborohydride (NaBH3CN) in both yield and reaction velocity. The addition of acetic acid (AcOH) is critical when using secondary amines to catalyze the formation of the intermediate iminium ion[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the causality of the reaction is verifiable at the bench.

Protocol A: Optimized Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a 3-aryl-2-formylbenzoate derivative.

  • Charge the Reactor: To an oven-dried Schlenk flask, add Methyl 3-bromo-2-formylbenzoate (1.0 eq), the corresponding arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq).

    • Causality Check: K2CO3 is utilized over weaker bases to ensure rapid formation of the reactive boronate complex, driving the rate-determining transmetalation step.

  • Solvent Addition: Add a degassed mixture of THF and deionized water (4:1 ratio, 0.2 M concentration).

    • Causality Check: Water is mandatory to dissolve the inorganic base. Degassing prevents the oxidative homocoupling of the boronic acid.

  • Reaction Execution: Heat the biphasic mixture to 80°C under an argon atmosphere for 6-8 hours.

  • In-Process Validation (TLC): Monitor via TLC (20% EtOAc in Hexanes). The protocol is self-validating when the UV-active starting material spot (Rf ~0.5) completely disappears, replaced by a new, highly fluorescent product spot (Rf ~0.4).

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography.

Protocol B: Direct Reductive Amination

Objective: Synthesize a 2-(aminomethyl)-3-bromobenzoate derivative.

  • Imine Pre-formation: In a round-bottom flask, dissolve Methyl 3-bromo-2-formylbenzoate (1.0 eq) and the target primary amine (1.05 eq) in anhydrous 1,2-Dichloroethane (DCE, 0.2 M). Stir at room temperature for 30 minutes.

    • Causality Check: DCE is utilized because it accelerates the reaction kinetics of STAB-H compared to THF[6].

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3, 1.4 eq) portion-wise over 10 minutes to manage mild exotherms.

    • Causality Check: STAB-H is added after initial mixing to ensure the imine has begun forming, capitalizing on STAB-H's inability to reduce the bare aldehyde, thus preventing the formation of the corresponding benzyl alcohol[4].

  • Reaction Execution: Stir at room temperature for 2-3 hours.

  • In-Process Validation (LC-MS / TLC): Quench a 50 µL aliquot in saturated NaHCO3 and extract with DCM. The system is validated when TLC shows the disappearance of the aldehyde and LC-MS confirms the mass of the alkylated amine product [M+H]+.

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO3 (Caution: Gas evolution). Extract with DCM (3x), wash with brine, dry over MgSO4, and concentrate in vacuo.

References

  • WO2022185055A1 - Pyrimidine or pyridine derivates useful as hcn2 modulators - Google Patents Source: Google Patents URL
  • Source: Sciencemadness.
  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes | Organic Process Research & Development Source: ACS Publications URL
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Source: Chemical.
  • Source: PMC (National Institutes of Health)

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 3-bromo-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Handling Methyl 3-bromo-2-formylbenzoate (CAS: 1287277-22-8) requires precision, not just in synthetic application, but in operational safety [1]. As a highly versatile small-molecule scaffold frequently utilized in drug discovery for cross-coupling reactions and heterocycle formation [2], its unique structural features present specific occupational hazards.

This guide provides drug development professionals and bench scientists with a self-validating, mechanistic approach to handling this compound, ensuring laboratory safety without compromising experimental efficiency.

Mechanistic Hazard Assessment & Causality

To design an effective safety protocol, we must first understand why this compound is hazardous. Relying on generic safety data sheets is insufficient; you must understand the molecular causality behind the risks.

  • Electrophilic Aldehyde Reactivity (H315, H319, H335): The formyl group (-CHO) is highly electrophilic. Upon contact with biological tissues, it rapidly undergoes Schiff base formation with primary amines (e.g., lysine residues in skin and respiratory mucosal proteins). This covalent modification triggers an acute inflammatory immune response, manifesting as severe skin, eye, and respiratory irritation [1].

  • Halogenated Lipophilicity: The bromine atom at the 3-position increases the molecule's overall lipophilicity (LogP). While the dry solid powder has limited dermal penetration on its own, dissolving this compound in common laboratory solvents (e.g., DMSO, DMF, or DCM) acts as a penetration enhancer. The solvent carries the reactive aldehyde directly through the stratum corneum and into systemic circulation.

  • Acute Toxicity (H302): Harmful if swallowed, likely due to rapid absorption in the gastrointestinal tract and subsequent hepatotoxicity during first-pass metabolism [1].

Table 1: GHS Hazard and Operational Implications
GHS CodeHazard StatementBiological & Operational Causality
H302 Harmful if swallowedRequires strict prohibition of eating/drinking in the lab; necessitates thorough hand washing post-operation.
H315 Causes skin irritationDemands chemical-resistant dermal barriers (double-gloving, knit-cuff lab coat).
H319 Causes serious eye irritationMandates ANSI Z87.1 splash goggles; prohibits standard safety glasses with open sides.
H335 May cause respiratory irritationRestricts handling to a certified Class II fume hood (>80 fpm face velocity).

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab apparel. The specific reactivity of Methyl 3-bromo-2-formylbenzoate dictates the following targeted PPE matrix:

Table 2: Targeted PPE Matrix
PPE CategorySpecificationCausality & Expert Rationale
Hand Protection Double-gloving: 100% Nitrile (Outer: 8 mil, Inner: 4 mil).Nitrile provides excellent resistance to solid organic powders. Double-gloving is critical when handling the compound in solution, as solvents can rapidly degrade thin nitrile, carrying the lipophilic brominated compound through the barrier.
Eye Protection Indirect-vented chemical splash goggles.Standard safety glasses leave gaps. The fine dust of this compound can easily aerosolize during transfer, settling into the eyes and reacting with corneal proteins.
Body Protection Flame-retardant (FR), knee-length lab coat with knit cuffs.Knit cuffs prevent sleeves from dragging through spilled powder. FR material is required as this compound is often used alongside highly flammable solvents in cross-coupling reactions.
Respiratory Fume hood containment (Primary); N95/P100 respirator (Secondary).The primary defense is the fume hood. A respirator is only a secondary contingency during a spill cleanup where hood containment is compromised.

Experimental Protocol: Safe Handling & Weighing Workflow

Trustworthiness through Self-Validation: Every step in this protocol includes a verification check to ensure the system is safe before proceeding.

Step 1: Environmental Validation

  • Action: Turn on the chemical fume hood and verify the digital face velocity monitor reads between 80–120 feet per minute (fpm).

  • Self-Validation: Tape a 1-inch strip of a Kimwipe to the bottom of the sash. It should pull steadily inward. If it flutters outward or hangs straight down, do not open the chemical container.

Step 2: Static Elimination & Preparation

  • Action: Place an anti-static weighing boat on the analytical balance inside the fume hood. Pass an anti-static zero-ion gun over the boat and the sealed chemical bottle.

  • Causality: Fine organic powders hold static charges. Opening a statically charged bottle can cause the powder to aerosolize instantly, leading to inhalation exposure (H335).

Step 3: Transfer and Weighing

  • Action: Using a grounded stainless-steel micro-spatula, carefully transfer the required mass.

  • Self-Validation: Ensure the sash is pulled down to the lowest workable height (typically 12-18 inches). Visually confirm that your breathing zone is completely shielded by the glass.

Step 4: Solvent Addition (If applicable)

  • Action: If dissolving the compound for a reaction, add the solvent (e.g., THF, DMF) directly to the weighing vessel inside the fume hood before transporting it to the reaction flask.

  • Causality: Transporting a dissolved solution in a sealed vial is significantly safer than transporting a dry, highly dispersible powder across the laboratory space.

Spill Response and Disposal Logistics

Even with perfect protocols, accidental releases occur. Execute this operational plan immediately upon a spill.

Minor Solid Spill (<50g, inside fume hood)

  • Isolate: Keep the fume hood running. Lower the sash completely to contain airborne dust.

  • Deactivate: Do NOT dry sweep. Dry sweeping aerosolizes the reactive aldehyde.

  • Absorb: Lightly mist the spilled powder with a compatible high-boiling solvent (like polyethylene glycol) or cover with a damp paper towel to suppress dust generation.

  • Collect: Wipe up the dampened mass and place it into a chemically compatible, sealable hazardous waste container (e.g., high-density polyethylene, HDPE).

  • Decontaminate & Validate: Wash the surface with a mild aqueous base (e.g., 5% sodium bicarbonate solution) to neutralize residual aldehyde. Validation: Swab the area and check the pH of the residual moisture to ensure neutralization (pH 7-8) before the final water wipe-down.

Disposal Plan

  • Classification: Halogenated organic waste (due to the bromine atom).

  • Segregation: Do not mix with acidic waste streams or strong oxidizers.

  • Labeling: Clearly label as "Toxic/Irritant Organic Solid Waste - Contains Brominated Aldehydes (CAS 1287277-22-8)". Dispose of via an EPA/RCRA-compliant hazardous waste vendor.

Operational Workflow Diagram

G Start Pre-Operation: Verify Fume Hood (>80 fpm) & Don Full PPE Handling Weighing Methyl 3-bromo-2-formylbenzoate (CAS: 1287277-22-8) Start->Handling SpillCheck Accidental Spill or Exposure? Handling->SpillCheck Proceed Proceed with Synthesis (e.g., Cross-Coupling) SpillCheck->Proceed No Spill Evacuate Evacuate & Isolate Area (Alert Lab Manager) SpillCheck->Evacuate Yes Wash Decontaminate Tools (Aqueous Base Wash) Proceed->Wash CleanUp Suppress Dust & Absorb (Do NOT Dry Sweep) Evacuate->CleanUp Disposal Hazardous Waste Disposal (EPA/RCRA Compliant) CleanUp->Disposal Wash->Disposal Halogenated Waste

Fig 1: Operational workflow and spill response matrix for handling CAS 1287277-22-8.

References

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